Irpagratinib
Description
This compound is an orally bioavailable, selective inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon oral administration, this compound is specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand, fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to the inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2230974-62-4 |
|---|---|
Molecular Formula |
C28H32F2N6O5 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1 |
InChI Key |
PGRHEHZIRYNZDV-FUHWJXTLSA-N |
Isomeric SMILES |
CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC |
Canonical SMILES |
CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Irpagratinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (formerly known as ABSK011) is a potent, orally active, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[2][3][4][5] Epidemiological studies indicate that approximately 30% of HCC patients exhibit FGF19 overexpression, which is associated with a more aggressive tumor biology and poorer prognosis.[2][3][4][5] this compound represents a promising therapeutic strategy by specifically targeting the FGF19-FGFR4 signaling axis, a critical oncogenic driver in this subset of HCC.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Irreversible and Selective Inhibition of FGFR4
This compound functions as an irreversible, covalent inhibitor of FGFR4.[1][6] Its mechanism of action is centered on the specific modification of a key cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.
Covalent Modification of Cysteine 552: The high selectivity of this compound for FGFR4 is attributed to its ability to form a covalent bond with Cysteine 552 (Cys552), a residue located in the active site of FGFR4.[1][7] This cysteine residue is not conserved among other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which provides the basis for this compound's selectivity.[1][7] By irreversibly binding to Cys552, this compound effectively blocks the ATP-binding site, thereby preventing the autophosphorylation and subsequent activation of the FGFR4 kinase.[1][6]
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | Metric | Value | Reference |
| FGFR4 | Biochemical Assay | IC50 | < 10 nM | [1] |
| Other FGFR Kinases | Biochemical Assay | Selectivity Fold | > 50-fold | [1] |
| Other Receptor Tyrosine Kinases | KinomeScan Profiling | Selectivity Fold | > 800-fold | [7] |
| Cell Line | Assay Type | Metric | Value | Reference |
| HCC Cell Lines with FGF19 Amplification | Cell Viability Assay | EC50 | < 50 nM | [1] |
| Cancer Cell Lines with FGFR1 Dependence | Cell Viability Assay | EC50 | > 2000 nM | [7] |
Impact on Downstream Signaling Pathways
Activation of FGFR4 by its ligand FGF19 initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound, by inhibiting FGFR4 autophosphorylation, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-RAF-MAPK and the PI3K-AKT pathways.
FGFR4 Signaling Pathway and Point of Inhibition by this compound
The following diagram illustrates the FGF19-FGFR4 signaling pathway and the mechanism of inhibition by this compound.
Caption: this compound's mechanism of action on the FGF19-FGFR4 signaling pathway.
Experimental Protocols
The characterization of this compound involved a series of biochemical, cellular, and in vivo experiments. While specific, detailed internal protocols are proprietary, the following sections describe the standard methodologies employed in the discovery and preclinical evaluation of FGFR4 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Caliper-based)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of FGFR4.
-
Reagents and Materials:
-
Recombinant human FGFR4 enzyme.
-
Fluorescently labeled peptide substrate.
-
ATP (at a concentration close to the Km for FGFR4).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
This compound (serially diluted).
-
Microfluidic chip-based mobility shift assay platform (e.g., Caliper LabChip).
-
-
Procedure:
-
Prepare a reaction mixture containing the FGFR4 enzyme, the fluorescent peptide substrate, and the assay buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Analyze the reaction mixture using a Caliper LabChip system. The system separates the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility.
-
Quantify the amount of phosphorylated product by measuring fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for FGFR4 Inhibition (CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of HCC cells that are dependent on the FGF19-FGFR4 signaling pathway for their growth and survival.
-
Cell Lines:
-
HCC cell lines with known FGF19 amplification and FGFR4 expression (e.g., Hep3B, HUH7).
-
Control cell lines that are not dependent on FGFR4 signaling.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Western Blot Analysis of Downstream Signaling
This method is used to confirm that this compound inhibits the phosphorylation of FGFR4 and its downstream signaling proteins.
-
Procedure:
-
Culture FGF19-dependent HCC cells and starve them of serum to reduce basal signaling.
-
Treat the cells with this compound or vehicle control for a defined period.
-
Stimulate the cells with recombinant FGF19 to activate the FGFR4 pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated FRS2 (p-FRS2), total FRS2, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
-
Procedure:
-
Subcutaneously implant FGF19-expressing HCC cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at different dose levels to the treatment groups, and a vehicle control to the control group, on a defined schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR4).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for the development of this compound.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of FGFR4, which acts by covalently modifying Cys552 in the kinase's active site. This targeted mechanism of action effectively abrogates the oncogenic signaling driven by the FGF19-FGFR4 axis in a subset of hepatocellular carcinomas. The preclinical data, generated through a series of robust biochemical, cellular, and in vivo assays, provide a strong rationale for its ongoing clinical development as a precision medicine for patients with FGF19-overexpressing HCC. Further research and clinical trials will continue to delineate the full therapeutic potential of this compound in this and potentially other FGFR4-dependent malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]
- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Irpagratinib's Potent and Selective Inhibition of FGFR4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irpagratinib (also known as ABSK011) is a potent, orally active, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of FGF19, a key ligand for FGFR4. This compound covalently modifies a specific cysteine residue within the FGFR4 active site, leading to the inhibition of its autophosphorylation and subsequent downstream signaling pathways implicated in cell proliferation and survival. This technical guide provides a comprehensive overview of this compound's FGFR4 selectivity profile, detailing the experimental methodologies used to characterize its activity and its effects in preclinical models.
Introduction
The FGF19/FGFR4 signaling axis is a critical driver in a subset of hepatocellular carcinomas. Its activation promotes tumor growth and survival, making it a compelling target for therapeutic intervention. This compound has emerged as a promising clinical candidate due to its high potency and selectivity for FGFR4, potentially offering a targeted treatment option for patients with FGF19-overexpressing HCC.
Mechanism of Action
This compound functions as an irreversible inhibitor of FGFR4. Its mechanism involves the specific and covalent modification of the Cys552 residue located within the active site of the FGFR4 kinase domain.[1] This covalent bond formation effectively blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that contribute to tumor progression.
FGFR4 Selectivity Profile
This compound demonstrates high selectivity for FGFR4 over other kinases, including other members of the FGFR family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| FGFR4 | < 10 |
Note: Specific IC50 values for other kinases are not publicly available in the reviewed literature, but sources consistently describe this compound as "highly selective" for FGFR4.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against FGFR4 and other kinases.
Methodology:
A common method for assessing kinase activity is a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide.
Workflow:
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant human FGFR4 kinase domain and a suitable peptide substrate are diluted in kinase buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and this compound are pre-incubated together. The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using fluorescence-based methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based FGFR4 Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit FGFR4 autophosphorylation in a cellular context.
Methodology:
This assay typically utilizes a cell line that overexpresses FGFR4, such as a hepatocellular carcinoma cell line with FGF19 amplification.
Workflow:
Detailed Steps:
-
Cell Culture: FGFR4-overexpressing cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are washed and lysed to release cellular proteins.
-
Detection of Phospho-FGFR4: The levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 in the cell lysates are measured. This is commonly done using Western blotting with specific antibodies against p-FGFR4 and total FGFR4, or through a quantitative method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of p-FGFR4 to total FGFR4 is calculated for each treatment condition. The cellular IC50 value is then determined from the dose-response curve.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in preclinical in vivo models of hepatocellular carcinoma.[1]
Subcutaneous Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
Methodology:
This model involves the implantation of human HCC cells that overexpress FGF19 and FGFR4 into immunocompromised mice.
Workflow:
Detailed Steps:
-
Cell Implantation: A suspension of a human HCC cell line with known FGF19/FGFR4 pathway activation is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at various dose levels, while the control group receives a vehicle. Dosing is typically performed daily.
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the animals are also monitored.
-
Efficacy Evaluation: At the end of the study, the antitumor efficacy of this compound is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric used for this evaluation.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of FGFR4 that has demonstrated significant antitumor activity in preclinical models of hepatocellular carcinoma with FGF19/FGFR4 pathway activation. Its specific mechanism of action and favorable selectivity profile make it a promising candidate for further clinical development as a targeted therapy for this patient population. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FGFR4 inhibitors.
References
The Discovery and Development of Irpagratinib (ABSK011): A Targeted Approach for Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Irpagratinib (ABSK011) is a novel, orally active, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it represents a precision medicine approach for the treatment of advanced hepatocellular carcinoma (HCC) in patients with overexpression of the FGF19 signaling pathway.[2][3] this compound covalently and irreversibly binds to a specific cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its autophosphorylation and downstream signaling.[1] This targeted mechanism has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in a patient population with a poor prognosis and limited treatment options.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core biological pathways and developmental workflows.
Introduction: Targeting the FGF19-FGFR4 Axis in HCC
Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited therapeutic options for patients with advanced disease.[6] A significant subset of HCC patients, estimated to be around 30%, exhibit an aberrant activation of the FGF19-FGFR4 signaling pathway.[3] This dysregulation is a key driver of tumorigenesis in these patients and is associated with a more aggressive disease course and poorer prognosis.[7][8]
The binding of FGF19 to its receptor, FGFR4, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2] this compound was designed to specifically inhibit this pathway, offering a targeted therapeutic strategy for this molecularly defined patient population.[9]
Mechanism of Action
This compound is a potent and selective inhibitor of FGFR4 with an in vitro IC50 of less than 10 nM.[1] Its mechanism of action is characterized by the irreversible modification of the Cys552 residue within the active site of FGFR4.[1] This covalent bond effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways.[1]
Signaling Pathway
The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. Upon activation by FGF19, FGFR4 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, which are central to cell growth and survival. This compound, by inhibiting FGFR4 autophosphorylation, effectively shuts down these downstream signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 4. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]
- 5. onclive.com [onclive.com]
- 6. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 7. 1stoncology.com [1stoncology.com]
- 8. Abbisko Therapeutics completes first patient dosing in registrational study of this compound to treat treatment of hepatocellular carcinoma [pharmabiz.com]
- 9. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
Irpagratinib: A Technical Guide on a Novel FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (also known as ABSK011) is an orally active, potent, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It is being developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma (HCC), that exhibit hyperactivation of the FGF19/FGFR4 signaling pathway.[4] Deregulation of this pathway, often through overexpression of the FGF19 ligand, is a key oncogenic driver in a significant subset of HCC cases, making this compound a promising targeted therapy.[5] This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and a summary of its preclinical and clinical development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide.[6][7] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide[6][7] |
| CAS Number | 2230974-62-4[1][6][8] |
| Molecular Formula | C28H32F2N6O5[6][7][8] |
| InChI Key | PGRHEHZIRYNZDV-FUHWJXTLSA-N[6] |
| SMILES | C=CC(=O)N[C@@H]1COCC[C@H]1NC2=NC=C3C(=N2)C=C(C4=C(F)C(OC)=CC(OC)=C4F)N=C3N5CC(C)(OC)C5[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 570.59 g/mol | [1][3][9] |
| Exact Mass | 570.2402 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: 100 mg/mL (175.26 mM; with ultrasonic) | [2] |
| logP (Predicted) | 2.9 | [7] |
| pKa (Strongest Acidic, Predicted) | 13.47 | DrugBank |
| pKa (Strongest Basic, Predicted) | 5.55 | DrugBank |
| Storage | Dry, dark, at 0 - 4°C for short term or -20°C for long term[6] | MedKoo Biosciences |
Mechanism of Action and Signaling Pathway
This compound is a selective and irreversible inhibitor of FGFR4.[1] It covalently binds to the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[7] This irreversible binding blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][2] The primary signaling cascade affected is the FGF19/FGFR4 axis, which, when hyperactivated, is a known driver of hepatocellular carcinoma.[5]
The FGF19/FGFR4 signaling pathway is initiated by the binding of the FGF19 ligand to the FGFR4 receptor, a process facilitated by the co-receptor β-Klotho. This binding event leads to the dimerization and autophosphorylation of FGFR4, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. These pathways are central to regulating cell growth, proliferation, and survival. By inhibiting the initial autophosphorylation step, this compound effectively shuts down these oncogenic signals.
Preclinical and Clinical Development
Preclinical Studies
This compound has demonstrated potent anti-tumor activity in various preclinical models of hepatocellular carcinoma.[1]
In Vitro Potency: this compound is a highly potent inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[2][3]
Experimental Protocol: In Vitro FGFR4 Kinase Assay (General Methodology) While the specific, detailed protocol for the determination of this compound's IC50 is not publicly available, a general methodology for such an assay would typically involve the following steps:
-
Reagents and Materials: Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.
-
Procedure: a. The FGFR4 enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy: In preclinical xenograft models of HCC, orally administered this compound has been shown to dose-dependently inhibit tumor growth and, in some cases, induce tumor regression.[1] These studies have been conducted in mice, rats, and dogs, where this compound demonstrated high exposure levels.[1]
Experimental Protocol: HCC Xenograft Model (General Methodology) Detailed protocols for the specific xenograft studies with this compound are not publicly available. A representative workflow for such a study is outlined below:
Clinical Trials
This compound is being evaluated in several clinical trials for the treatment of advanced HCC.
Phase I Study (NCT04906434): This is a first-in-human, open-label, dose-escalation and expansion study designed to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, with a focus on HCC with FGF19 overexpression.[7] The study has shown promising preliminary anti-tumor activity.
Phase II Study (NCT05441475): This is an open-label study evaluating this compound in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.[4]
Registrational Study (ABSK-011-205): This is a multi-center, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in combination with Best Supportive Care (BSC) in patients with advanced or unresectable HCC with FGF19 overexpression who have been previously treated with immune checkpoint inhibitors and multi-targeted kinase inhibitors.
Table 3: Summary of Key Clinical Trial Data for this compound
| Trial Identifier | Phase | Treatment | Patient Population | Key Findings |
| NCT04906434 | I | Monotherapy | Advanced solid tumors, including HCC with FGF19 overexpression | Well-tolerated with promising anti-tumor activity. |
| NCT05441475 | II | Combination with Atezolizumab | Advanced HCC | - |
Experimental Protocol: Clinical Trial (General Methodology) The detailed protocols for the clinical trials are extensive documents. The following provides a high-level overview of the typical procedures involved:
-
Patient Screening and Enrollment: Patients are screened based on detailed inclusion and exclusion criteria, including confirmation of advanced HCC, FGF19 overexpression status, prior treatments, and performance status. Informed consent is obtained from all participants.
-
Treatment Administration: this compound is administered orally at specified doses and schedules (e.g., once daily or twice daily). In combination studies, other agents like atezolizumab are administered according to their approved protocols.
-
Safety and Tolerability Monitoring: Patients are closely monitored for adverse events through regular physical examinations, laboratory tests, and imaging. Adverse events are graded according to standard criteria (e.g., CTCAE).
-
Efficacy Assessment: Tumor response is evaluated at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) and assessed according to RECIST 1.1 criteria. Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound. Tumor biopsies may be collected to assess target engagement and downstream pathway modulation.
Conclusion
This compound is a promising, orally bioavailable, selective FGFR4 inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and encouraging efficacy in early-phase clinical trials for the treatment of advanced hepatocellular carcinoma with FGF19 overexpression. Ongoing and planned clinical studies will further elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for this patient population with a high unmet medical need. The development of this compound represents a significant step forward in the precision medicine approach to treating HCC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]
- 4. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
- 5. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
- 6. clinicalresearch.com [clinicalresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Irpagratinib (CAS Number: 2230974-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irpagratinib (also known as ABSK011) is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[7][8][9][10][11] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been identified as a critical oncogenic driver in a subset of HCC patients, making it a promising therapeutic target.[3][8][13] this compound has been developed to specifically target this pathway, offering a potential precision medicine approach for patients with FGF19-overexpressing tumors.[7][8][9][10][11]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2230974-62-4 |
| Molecular Formula | C28H32F2N6O5 |
| Molecular Weight | 570.6 g/mol [2] |
| IUPAC Name | N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide[2] |
| Synonyms | ABSK011, ABSK-011[2] |
Mechanism of Action
This compound is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this cysteine residue in the FGFR4 active site.[3]
Signaling Pathway
The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway leads to uncontrolled tumor cell growth and survival. This compound's inhibition of FGFR4 effectively shuts down this oncogenic signaling.
Preclinical and Clinical Data
In Vitro Potency and Selectivity
| Assay Type | Target | IC50/EC50 | Selectivity | Reference |
| Biochemical Kinase Assay | FGFR4 | < 10 nM | > 50-fold vs. other FGFR kinases; > 800-fold vs. other RTKs | [1] |
| Cellular Assay (HCC cells with FGF19 amplification) | FGFR4-dependent cell growth | < 50 nM | > 2000 nM in FGFR1-dependent cells | [7] |
Clinical Efficacy in Hepatocellular Carcinoma
| Clinical Trial Phase | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I (BID cohorts) | Monotherapy | FGF19+ HCC (pre-treated) | 40.7% | - | |
| Phase II | Combination with Atezolizumab (220mg BID) | FGF19+ HCC | 50% | 7.0 months (treatment-naive), 8.3 months (pretreated) | [13][14] |
| Phase II | Combination with Atezolizumab | FGF19+ HCC (pre-treated with ICI) | 50% | - | [9] |
Experimental Protocols
General Experimental Workflow
Biochemical Kinase Assay (Mobility Shift Assay)
This protocol is based on the principles of a Caliper-based mobility shift assay to determine the in vitro potency of this compound against FGFR4.
Objective: To measure the IC50 of this compound against recombinant human FGFR4.
Materials:
-
Recombinant human FGFR4 enzyme
-
ATP
-
Fluorescently labeled peptide substrate
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM DTT)
-
Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
-
This compound (serially diluted in DMSO)
-
Microtiter plates (e.g., 384-well)
-
Caliper EZ Reader or similar microfluidics-based instrument
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted this compound solution to the wells of the microtiter plate.
-
Add the FGFR4 enzyme solution to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km for FGFR4).
-
Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-180 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Analyze the plate on the Caliper instrument. The instrument measures the ratio of the phosphorylated product to the unphosphorylated substrate based on their different electrophoretic mobilities.
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol outlines a method to assess the effect of this compound on the viability of HCC cells.
Objective: To determine the EC50 of this compound in FGF19-overexpressing HCC cell lines.
Materials:
-
FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
This compound (serially diluted in culture medium)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic compound as a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each this compound concentration relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the data using a non-linear regression curve fit.
Hepatocellular Carcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the in vivo efficacy of this compound.
Objective: To assess the anti-tumor activity of orally administered this compound in an HCC xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
HCC cell line with FGF19 overexpression
-
Matrigel or similar extracellular matrix
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily). Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.
Conclusion
This compound is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its irreversible mechanism of action and high selectivity offer the potential for a targeted and effective therapeutic option for this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the field of oncology drug development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. device.report [device.report]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Abbisko Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ch.promega.com [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Irpagratinib's Covalent Engagement of Cys552: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of irpagratinib (ABSK011), a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The core focus of this document is the covalent binding of this compound to the Cysteine 552 (Cys552) residue within the ATP-binding pocket of FGFR4, a key interaction for its therapeutic effect, particularly in hepatocellular carcinoma (HCC) characterized by FGF19 overexpression.
Mechanism of Action: Irreversible Inhibition of FGFR4
This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of FGFR4.[1] Its mechanism relies on the formation of a covalent bond with Cys552, a non-catalytic cysteine residue present in the hinge region of the FGFR4 kinase domain.[2] This irreversible binding locks the receptor in an inactive state, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] The presence of a cysteine at this position is unique to FGFR4 among the FGFR family members, providing a structural basis for this compound's high selectivity.
Quantitative Analysis of Inhibitor Potency
While specific kinetic data for the covalent binding of this compound to FGFR4 are not extensively published, the available information indicates a high degree of potency. The half-maximal inhibitory concentration (IC50) for this compound against FGFR4 is reported to be less than 10 nM.[2] To provide a comparative context for the potency of covalent FGFR4 inhibitors targeting the Cys552 residue, the following table includes data for other representative compounds.
| Compound | Target | IC50 (nM) | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| This compound (ABSK011) | FGFR4 | < 10 | N/A | N/A | N/A | [2] |
| Compound 7B | FGFR4 | N/A | 5.7 ± 0.17 | 1.3 x 10⁻³ ± 3.1 x 10⁻⁵ | 2.32 x 10⁵ ± 2.2 x 10³ | [3] |
| BLU9931 | FGFR4 | N/A | 13.5 ± 0.46 | 1.7 x 10⁻³ ± 4.8 x 10⁻⁵ | 1.26 x 10⁵ ± 950 | [3] |
| Compound 7A | FGFR4 | N/A | 37.9 ± 1.78 | 1.7 x 10⁻³ ± 6.6 x 10⁻⁵ | 4.47 x 10⁴ ± 420 | [3] |
N/A: Not Available in public literature.
Experimental Protocols for Characterizing Covalent Binding
The confirmation of irreversible covalent binding of an inhibitor like this compound to its target kinase involves a combination of biochemical and biophysical methods. The following are detailed, generalized protocols for key experiments used in this characterization.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Objective: To confirm the formation of a covalent bond between this compound and FGFR4 and to identify the specific residue modified.
Methodology:
-
Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of this compound at room temperature for a defined period (e.g., 1-2 hours) to ensure complete reaction. A control sample with DMSO is run in parallel.
-
Sample Preparation: The protein-inhibitor mixture is desalted to remove unbound inhibitor and buffer components.
-
Intact Protein Analysis: The molecular weight of the intact FGFR4 protein (both treated and control) is determined using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.
-
Peptide Mapping:
-
The protein samples are denatured, reduced, and alkylated.
-
The proteins are then digested into smaller peptides using a specific protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The MS/MS spectra are searched against the FGFR4 protein sequence. The peptide containing the Cys552 residue is identified, and a mass shift corresponding to the addition of this compound on this specific peptide in the treated sample confirms the site of covalent modification.
X-ray Crystallography for Structural Elucidation
Objective: To obtain a high-resolution three-dimensional structure of the this compound-FGFR4 complex to visualize the covalent bond and the binding mode of the inhibitor.
Methodology:
-
Protein Expression and Purification: The kinase domain of human FGFR4 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.
-
Co-crystallization:
-
The purified FGFR4 protein is incubated with a molar excess of this compound to ensure complete covalent modification.
-
The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected.
-
Structure Determination and Refinement:
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known FGFR kinase structure as a search model.
-
The electron density map is inspected to confirm the presence and orientation of this compound and the covalent linkage to the thiol group of Cys552.
-
The structural model is refined to high resolution. The final structure provides atomic-level details of the interactions between this compound and the FGFR4 active site.
-
Visualizing the Molecular Interactions and Pathways
This compound's Covalent Binding to FGFR4 Cys552
The following diagram illustrates the logical relationship of this compound's covalent modification of Cys552 within the FGFR4 active site, leading to the inhibition of its kinase activity.
Caption: Covalent modification of FGFR4 Cys552 by this compound.
Experimental Workflow for Confirming Covalent Inhibition
This diagram outlines the typical experimental workflow to confirm that a compound acts as an irreversible covalent inhibitor.
Caption: Workflow for characterizing a covalent kinase inhibitor.
Disruption of the FGFR4 Signaling Pathway by this compound
Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound's irreversible binding to FGFR4 blocks these downstream signals.
Caption: this compound-mediated inhibition of the FGFR4 signaling pathway.
References
The FGF19-FGFR4 Axis: A Pivotal Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic options. A growing body of evidence has solidified the role of the Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), as a critical signaling axis driving the pathogenesis of a significant subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4 pathway, its molecular mechanisms in HCC, preclinical and clinical data supporting its role as a therapeutic target, and detailed experimental protocols for its investigation. The aberrant activation of this pathway, often through FGF19 amplification, is correlated with aggressive tumor biology and poor prognosis, making it a compelling target for precision oncology. The development of selective FGFR4 inhibitors has shown promising anti-tumor activity in biomarker-selected patient populations, heralding a new avenue for targeted therapy in HCC.
The FGF19-FGFR4 Signaling Axis: A Molecular Overview
The FGF19-FGFR4 signaling axis is a key regulator of various metabolic processes, most notably bile acid homeostasis.[1] Under physiological conditions, FGF19 is secreted from the ileum in response to bile acid activation of the farnesoid X receptor (FXR).[1] It then travels to the liver, where it binds to FGFR4 on the surface of hepatocytes. This interaction is critically dependent on the presence of the co-receptor β-Klotho (KLB), a single-pass transmembrane protein that forms a complex with FGFR4, thereby enhancing its affinity for FGF19.[1]
Upon FGF19 binding, the FGFR4/β-Klotho complex dimerizes, leading to the autophosphorylation of the intracellular tyrosine kinase domains of FGFR4.[1] This phosphorylation event initiates a cascade of downstream signaling pathways that are central to cellular proliferation, survival, and differentiation. In the context of HCC, the aberrant and constitutive activation of this axis hijacks these normal physiological processes to drive tumorigenesis.[2]
Downstream Signaling Pathways
The activation of the FGF19-FGFR4 axis in HCC converges on several key oncogenic signaling cascades:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: The phosphorylated FGFR4 recruits and phosphorylates FGF Receptor Substrate 2 (FRS2). This serves as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates the RAS-RAF-MEK-ERK pathway, a central driver of cell proliferation.[1][3]
-
PI3K-AKT-mTOR Pathway: The FRS2-GRB2 complex can also activate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a potent promoter of cell survival and an inhibitor of apoptosis.[1][3]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The FGF19-FGFR4 axis can also lead to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[4]
-
Glycogen Synthase Kinase 3β (GSK3β)/β-catenin Pathway: Activation of this pathway has been implicated in FGF19-driven epithelial-mesenchymal transition (EMT), a process that enhances tumor cell invasion and metastasis.
The following diagram illustrates the core FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.
Caption: FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.
Role of the FGF19-FGFR4 Axis in Hepatocarcinogenesis
Expression and Prognostic Significance
Aberrant expression of FGF19 and FGFR4 is a hallmark of a subset of HCC. Studies have consistently shown that FGF19 is significantly overexpressed in HCC tissues compared to non-cancerous liver tissue.[5] This overexpression is often due to gene amplification of the 11q13.3 locus, which contains the FGF19 gene.[2] While FGFR4 is not always overexpressed, its presence is essential for mediating the oncogenic effects of FGF19.[5] High expression of FGF19 is significantly correlated with poorer overall and disease-free survival in HCC patients.[5]
Table 1: Expression of FGF19 and FGFR4 in Hepatocellular Carcinoma
| Parameter | Finding | Reference(s) |
| FGF19 mRNA Expression | Significantly higher in HCC compared to non-cancerous liver tissue (P = 0.015). | [5] |
| FGFR4 mRNA Expression | Not significantly overexpressed in HCCs compared to non-cancerous tissues (P = 0.055). | [5] |
| FGF19 Protein Expression | Significantly increased in HCC patient serum compared to non-HCC controls. | [6] |
| FGFR4 Protein Expression | Moderate to increased staining in approximately 33% of HCCs. | [2] |
| β-Klotho Protein Expression | Overexpressed (>2-fold) in 25% of HCC samples. | [2] |
| Correlation with Prognosis | Higher FGF19 expression is associated with lower 5-year disease-free survival (0% vs. 20%; P = 0.0061) and overall survival (20% vs. 60%; P = 0.0046). | |
| Prognostic Factor | Tumor FGF19 mRNA expression is an independent prognostic factor for overall and disease-free survival. | [5] |
Preclinical Evidence
The oncogenic potential of the FGF19-FGFR4 axis has been robustly demonstrated in preclinical models. Transgenic mice overexpressing FGF19 in skeletal muscle spontaneously develop HCC, providing direct evidence of its tumorigenic capacity.[1] Importantly, when these FGF19 transgenic mice are cross-bred with FGFR4 knockout mice, they fail to develop liver tumors, confirming that FGFR4 is essential for FGF19-mediated hepatocarcinogenesis.[1] In vitro studies have shown that recombinant FGF19 promotes the proliferation and invasion of HCC cell lines, while silencing of FGF19 or FGFR4 using siRNA inhibits these processes and induces apoptosis.[5]
The FGF19-FGFR4 Axis as a Therapeutic Target
The critical role of the FGF19-FGFR4 axis in a subset of HCC makes it an attractive target for therapeutic intervention. The development of selective FGFR4 inhibitors has been a key focus of drug discovery efforts. These inhibitors are designed to block the ATP-binding pocket of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Selective FGFR4 Inhibitors
Several selective FGFR4 inhibitors have progressed to clinical development, with promising results in patients with FGF19-positive HCC.
-
Fisogatinib (BLU-554): A potent and irreversible inhibitor of FGFR4. In a Phase I clinical trial, fisogatinib demonstrated an overall response rate (ORR) of 17% in patients with FGF19-positive HCC, while no responses were observed in FGF19-negative patients.[7]
-
FGF401 (Roblitinib): A selective, reversible-covalent inhibitor of FGFR4. In a Phase I/II study, FGF401, as a single agent, showed objective responses in patients with FGFR4/KLB-positive tumors, including HCC.[8][9]
-
H3B-6527: Another selective FGFR4 inhibitor that has shown anti-tumor activity in preclinical models and is being evaluated in clinical trials.
Table 2: Efficacy of Selective FGFR4 Inhibitors in Preclinical Models
| Inhibitor | Model | Efficacy | Reference(s) |
| Fisogatinib (BLU-554) | Hep3B and LIX-066 xenografts (FGF19-positive) | Tumor regression | |
| FGF401 | FGF19-driven HCC xenografts | Dose-dependent tumor regression/stasis | [8] |
| H3B-6527 | Hep3B xenograft | GI50 of 8.5 nM in vitro; tumor stasis in vivo |
Table 3: Clinical Trial Data for Selective FGFR4 Inhibitors in HCC
| Inhibitor | Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Adverse Events | Reference(s) |
| Fisogatinib (BLU-554) | Phase I | FGF19-positive, advanced HCC | 17% | Diarrhea, nausea, vomiting (mostly Grade 1/2) | [7] |
| FGF401 (Roblitinib) | Phase I/II | FGFR4/KLB-positive, advanced solid tumors (including HCC) | 8 objective responses (1 CR, 7 PR) | Diarrhea, increased AST/ALT | [8][9] |
| H3B-6527 | Phase I | Advanced HCC and ICC | 2 partial responses in 17 HCC patients | Diarrhea, nausea, vomiting |
The following diagram illustrates the mechanism of action of selective FGFR4 inhibitors.
Caption: Inhibition of FGFR4 signaling by selective small molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FGF19-FGFR4 axis in HCC.
Immunohistochemistry (IHC) for FGF19 and FGFR4
This protocol outlines the general steps for detecting FGF19 and FGFR4 protein expression in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
Heat in a microwave, pressure cooker, or water bath according to the antibody manufacturer's recommendations (e.g., microwave at medium-high power for 10-15 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against FGF19 or FGFR4, diluted in antibody diluent, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for FGFR4 Signaling Pathway Components
This protocol describes the detection of total and phosphorylated FGFR4, ERK, and AKT in HCC cell lysates.
-
Cell Lysis:
-
Wash cultured HCC cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total FGFR4, phospho-FGFR4, total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantitative Real-Time PCR (qPCR) for FGF19 and FGFR4 mRNA
This protocol details the relative quantification of FGF19 and FGFR4 mRNA levels in liver tissue or HCC cells using a SYBR Green-based assay.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue or cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green qPCR master mix, forward and reverse primers for the target gene (FGF19 or FGFR4) and a reference gene (e.g., GAPDH or ACTB), and the cDNA template.
-
Set up the reactions in a 96-well qPCR plate.
-
-
qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension).
-
Collect fluorescence data at each cycle.
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cell Viability (MTT) Assay for IC50 Determination
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor on HCC cell lines.
-
Cell Seeding:
-
Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of the FGFR4 inhibitor in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Generation of an FGF19-Driven HCC Mouse Model
This section describes a common method for generating a transgenic mouse model of HCC driven by FGF19 overexpression.
-
Transgene Construct Generation:
-
Clone the human FGF19 cDNA downstream of a strong, tissue-specific promoter that drives expression in a location from which FGF19 can act as an endocrine factor on the liver (e.g., the myosin light chain promoter for expression in skeletal muscle).
-
-
Generation of Transgenic Mice:
-
Microinject the linearized transgene construct into the pronuclei of fertilized mouse oocytes.
-
Implant the microinjected oocytes into pseudopregnant female mice.
-
Screen the offspring for the presence of the transgene by PCR analysis of genomic DNA.
-
-
Model Characterization and Monitoring:
-
Confirm the expression of the FGF19 transgene in the target tissue (e.g., skeletal muscle) by qPCR or Western blotting.
-
Monitor the mice for the development of liver tumors over time (typically 8-12 months).
-
Characterize the liver pathology at different time points through histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and HCC (e.g., alpha-fetoprotein).
-
The following diagram provides a workflow for studying the FGF19-FGFR4 axis in HCC.
Caption: A typical experimental workflow for investigating the FGF19-FGFR4 axis.
Conclusion and Future Directions
The FGF19-FGFR4 signaling axis has emerged as a clinically validated oncogenic driver in a distinct molecular subtype of hepatocellular carcinoma. The strong preclinical rationale for targeting this pathway has been borne out in early-phase clinical trials of selective FGFR4 inhibitors, which have demonstrated meaningful clinical activity in biomarker-selected patient populations. This represents a significant step forward in the application of precision medicine to the treatment of HCC.
Future research in this area should focus on several key aspects:
-
Biomarker Refinement: While FGF19 expression is a promising predictive biomarker, further refinement is needed to optimize patient selection. This may include the assessment of FGFR4 and β-Klotho expression levels, as well as the identification of co-occurring genetic alterations that may influence treatment response.
-
Mechanisms of Resistance: Understanding the mechanisms of both primary and acquired resistance to FGFR4 inhibitors is crucial for developing strategies to overcome them. This may involve the investigation of bypass signaling pathways or the emergence of secondary mutations in the FGFR4 kinase domain.
-
Combination Therapies: Exploring the combination of FGFR4 inhibitors with other targeted agents or immunotherapies holds the potential to enhance anti-tumor efficacy and overcome resistance.
-
Expansion to Other Cancers: The role of the FGF19-FGFR4 axis in other malignancies should be further investigated to determine the broader applicability of this therapeutic strategy.
References
- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor 19 expression correlates with tumor progression and poorer prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry of liver tissue sections [protocols.io]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. Up-regulation of fibroblast growth factor 19 and its receptor associates with progression from fatty liver to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Preclinical Toxicology of Irpagratinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (also known as ABSK-011) is an investigational, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it is currently undergoing clinical evaluation for the treatment of advanced solid tumors, with a particular focus on hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often dysregulated.[2][3][4][5] This technical guide provides a comprehensive summary of the available preclinical toxicology and safety pharmacology data for this compound, based on publicly accessible information. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the non-clinical safety profile of this targeted therapeutic agent.
Mechanism of Action and Signaling Pathway
This compound selectively targets and inhibits the kinase activity of FGFR4. The FGF19-FGFR4 signaling axis plays a crucial role in various cellular processes, and its aberrant activation is implicated in the pathogenesis of certain cancers, particularly HCC.[6][7] this compound's mechanism of action involves the inhibition of FGFR4 autophosphorylation, which in turn blocks downstream signaling cascades responsible for cell proliferation and survival.[1]
Preclinical Safety Profile
Detailed quantitative data from IND-enabling toxicology studies for this compound are not extensively available in the public domain. The following tables summarize the key findings from available sources, primarily conference abstracts and manufacturer communications.
In Vitro Toxicology
The following table outlines the known in vitro safety pharmacology profile of this compound.
| Assay | System | Finding | Reference |
| Cytochrome P450 (CYP) Inhibition | Human liver microsomes | No inhibitory effect on CYP family members | [1] |
| hERG Channel Inhibition | Mammalian cell line | No inhibitory effect observed | [1] |
Experimental Protocol: In Vitro Safety Pharmacology
While specific protocols for this compound are not publicly detailed, standard methodologies for these assays are generally followed in accordance with regulatory guidelines.
-
CYP Inhibition Assay: A typical protocol involves incubating a panel of human liver microsomes with a range of this compound concentrations and specific CYP probe substrates. The formation of the substrate's metabolite is then measured, usually by LC-MS/MS, to determine the IC50 value of this compound for each CYP isozyme.
-
hERG Inhibition Assay: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel is commonly assessed using automated patch-clamp electrophysiology in a mammalian cell line stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current is measured to determine the IC50 value.
In Vivo Toxicology
Information on in vivo preclinical toxicology studies is limited. The following table provides a high-level summary of the animal species used in pharmacokinetic (PK) and likely toxicology studies.
| Study Type | Species | Key Observations | Reference |
| Pharmacokinetics (PK) | Mouse | High exposure observed. | [1] |
| Pharmacokinetics (PK) | Rat | High exposure observed. | [1] |
| Pharmacokinetics (PK) | Dog | High exposure observed. | [1] |
| Efficacy and Combination Studies | Mouse | Utilized in cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models to evaluate anti-tumor effects in combination with other agents. | [8][9] |
Experimental Protocol: General Approach for IND-Enabling Toxicology Studies
While specific protocols for this compound are not available, the following represents a general workflow for IND-enabling toxicology studies for a small molecule drug intended for oncology indications, based on regulatory guidelines.
Discussion and Conclusion
The publicly available preclinical data for this compound, while limited in detail, suggests a favorable early safety profile. The lack of inhibition of key CYP enzymes and the hERG channel in vitro is a positive finding, reducing the likelihood of certain drug-drug interactions and cardiac-related adverse events. The reported high exposure in multiple animal species (mice, rats, and dogs) indicates that adequate systemic levels were likely achieved in preclinical studies to assess potential toxicities.[1]
It is important to note that the comprehensive preclinical toxicology data package submitted to regulatory authorities for IND approval would contain detailed information on single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent), as well as a full safety pharmacology and genetic toxicology assessment. This would include quantitative data such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), along with detailed histopathological findings. This information is crucial for establishing a safe starting dose in first-in-human clinical trials.
The manageable safety profile observed in early clinical trials of this compound, both as a monotherapy and in combination with other agents, provides further confidence in its therapeutic potential.[10][11] However, a complete understanding of the preclinical toxicology profile is essential for ongoing and future clinical development, including the design of long-term studies and the monitoring for potential late-onset toxicities. As this compound progresses through clinical trials, it is anticipated that more detailed preclinical and clinical safety data will be published, providing a more complete picture of its toxicological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 3. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (ABSK011) / Abbisko [delta.larvol.com]
- 10. onclive.com [onclive.com]
- 11. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]
Irpagratinib: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and mechanistic characteristics of Irpagratinib (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Core Molecular Data
This compound is a small molecule inhibitor with the following key properties:
| Property | Value | Source(s) |
| Molecular Formula | C28H32F2N6O5 | [1][2][3] |
| Molecular Weight | 570.6 g/mol | [1] |
| CAS Number | 2230974-62-4 | [2][4] |
| Synonyms | ABSK011, ABSK-011 | [2][4] |
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable, selective inhibitor of human FGFR4.[1] Its mechanism of action involves the specific and irreversible binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4.[1] This covalent modification blocks the autophosphorylation and activation of the receptor's tyrosine kinase activity, which would normally be initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19).[1][5]
The FGF19-FGFR4 signaling axis is a critical pathway in the pathophysiology of certain cancers, particularly hepatocellular carcinoma (HCC), where FGF19 is often overexpressed.[1][6] The inhibition of FGFR4 by this compound effectively blocks downstream signaling cascades, leading to the suppression of tumor cell proliferation.[1][5] The primary downstream pathways affected include the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways.[3]
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | FGFR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
Methodological & Application
Irpagratinib In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – November 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, Irpagratinib (ABSK011) has emerged as a promising and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the study of this compound and its therapeutic potential, particularly in the context of hepatocellular carcinoma (HCC).[2][3][4]
Introduction to this compound
This compound is an orally active, irreversible small molecule inhibitor of FGFR4.[5] It functions by covalently binding to the cysteine 552 residue within the active site of FGFR4, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[5] The FGF19-FGFR4 signaling axis is a key driver in a subset of HCCs, making this compound a targeted therapeutic agent for patients with tumors exhibiting FGF19 overexpression.[2][3][4] Preclinical and clinical studies have demonstrated its potent anti-tumor activity.[6][7][8][9]
Mechanism of Action and Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In FGF19-overexpressing HCC, this pathway is aberrantly activated, driving tumor growth. This compound effectively abrogates this signaling by preventing the initial FGFR4 autophosphorylation step.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (FGFR4 Kinase Activity) | <10 nM | N/A (Biochemical Assay) | [5] |
Note: Specific IC50 values for this compound in various HCC cell lines are not yet publicly available in the reviewed literature. Researchers are encouraged to determine these values empirically in their cell models of interest.
Experimental Protocols
Detailed protocols for the in vitro characterization of this compound are provided below.
FGFR4 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted this compound solution.
-
Add 10 µL of a solution containing the FGFR4 enzyme and substrate in assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final concentrations should be optimized, but typical starting points are 25 ng/µL FGFR4, 0.2 µg/µL substrate, and 50 µM ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the effect of this compound on the viability of HCC cells by measuring the intracellular ATP levels.
Workflow Diagram:
Materials:
-
HCC cell line with FGF19 overexpression (e.g., Hep3B, Huh7)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
ATP Detection:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Western Blotting for FGFR4 Phosphorylation
This protocol allows for the direct visualization of this compound's inhibitory effect on FGFR4 autophosphorylation in a cellular context.
Workflow Diagram:
Materials:
-
HCC cell line with FGF19 overexpression
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-FGFR4 signal to the total FGFR4 and/or β-actin signal to determine the extent of inhibition.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By employing these assays, researchers can effectively characterize the biochemical and cellular activity of this potent FGFR4 inhibitor, contributing to a deeper understanding of its therapeutic potential and mechanism of action. Consistent and rigorous application of these methods will be crucial in advancing the development of this compound and other targeted therapies for HCC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 3. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
- 4. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Abbisko Announces Updated this compound Data in HCC: Best Poster of ESMO 2024 [synapse.patsnap.com]
Application Notes and Protocols for Irpagratinib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (ABSK011) is an orally active and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by irreversibly binding to the cysteine 552 residue within the active site of FGFR4, leading to the inhibition of its autophosphorylation and subsequent downstream signaling pathways.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for cancers driven by the aberrant activation of the FGF19-FGFR4 signaling axis, particularly in hepatocellular carcinoma (HCC) where FGF19 overexpression is observed in approximately 30% of patients.[2][3] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.
Mechanism of Action
This compound specifically targets FGFR4, a receptor tyrosine kinase. The binding of its ligand, Fibroblast Growth Factor 19 (FGF19), to FGFR4 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, like HCC with FGF19 overexpression, this signaling axis becomes a key oncogenic driver. This compound's irreversible binding to Cys552 in the FGFR4 active site effectively blocks these downstream signals, leading to an anti-tumor effect.[1]
Data Presentation
This compound Potency
While specific cell-based IC50 values for this compound in various hepatocellular carcinoma cell lines are not extensively published in publicly available literature, its high potency against its target has been established.
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | FGFR4 | <10 nM | [1] |
Note for Researchers: The half-maximal inhibitory concentration (IC50) for cell viability should be empirically determined for each cell line of interest using the protocols provided below. This is a critical step in designing further mechanistic studies.
Key Cell-Based Assays & Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh-7, JHH-7 - known to have FGF19/FGFR4 pathway activity)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ABSK011)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of FGFR4 Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR4 and its downstream targets, such as FRS2, AKT, and ERK.
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the quadrant statistics to determine the percentage of cells in each population:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay measures the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HCC cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate out doublets and aggregates using pulse width versus pulse area.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]
- 3. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
Application Notes: Determination of Irpagratinib IC50
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (also known as ABSK011) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by irreversibly modifying the Cys552 residue within the active site of FGFR4, leading to the inhibition of its autophosphorylation and the subsequent blockage of downstream signaling pathways.[1] Dysregulation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making this compound a promising therapeutic agent for HCC patients with FGF19 overexpression.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound through both biochemical and cell-based assays.
Signaling Pathway and Experimental Workflow
The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. Upon binding of FGF19, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to tumor growth and proliferation.
The general workflow for determining the IC50 of this compound involves a biochemical assay to measure direct enzymatic inhibition and a cell-based assay to assess the compound's effect on the viability of cancer cells that are dependent on FGFR4 signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the reported IC50/EC50 values.
| Assay Type | Target/Cell Line | IC50/EC50 Value | Reference |
| Biochemical Assay | Recombinant FGFR4 Kinase | <10 nM | [1][3] |
| Cell-Based Assay | HCC Cell Lines with FGF19 Amplification | <50 nM | [3] |
Experimental Protocols
Biochemical IC50 Determination using a Caliper-based Mobility Shift Assay
This protocol describes the determination of this compound's IC50 against recombinant FGFR4 kinase using a microfluidic mobility shift assay.
Materials:
-
Recombinant human FGFR4 enzyme
-
FITC-labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)
-
384-well microtiter plates
-
Caliper Life Sciences LabChip® 3000 or similar microfluidic instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 1 µM.
-
Reaction Setup:
-
Add 50 nL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4.5 µL of a solution containing the peptide substrate and ATP in kinase reaction buffer to each well.
-
To initiate the reaction, add 4.5 µL of the FGFR4 enzyme solution in kinase reaction buffer to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination: Add 16 µL of stop solution to each well to terminate the kinase reaction.
-
Data Acquisition: Analyze the plate on a Caliper microfluidic mobility shift instrument. The instrument will separate the phosphorylated and unphosphorylated substrate, and the ratio of the two is used to determine the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the determination of this compound's IC50 in a hepatocellular carcinoma cell line known to have FGF19/FGFR4 pathway activation, such as Hep3B or Huh7.
Materials:
-
HCC cell line (e.g., Hep3B, Huh7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the HCC cells.
-
Seed the cells into an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for the dilution series would be 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (for vehicle control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent cell viability for each this compound concentration relative to the DMSO-treated control wells.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols for Studying FGF19 Overexpression in HCC with Irpagratinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Irpagratinib (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in preclinical studies of hepatocellular carcinoma (HCC) characterized by Fibroblast Growth Factor 19 (FGF19) overexpression.
Introduction
Hepatocellular carcinoma is a leading cause of cancer-related death worldwide.[1] A significant subset of HCC patients, estimated at approximately 30%, exhibit overexpression of FGF19, which acts as an oncogenic driver by activating the FGFR4 signaling pathway.[1][2] This aberrant signaling promotes tumor cell proliferation and survival, and is associated with a more aggressive disease phenotype and poorer prognosis.[1][2]
This compound is a novel, orally active small molecule inhibitor that selectively and irreversibly binds to FGFR4, effectively blocking the downstream signaling cascade.[3] Preclinical and clinical studies have demonstrated its potent anti-tumor activity in FGF19-driven HCC models and patients.[1][3] These notes provide detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of this compound in relevant HCC models.
Mechanism of Action
This compound is a highly selective inhibitor of FGFR4 with a reported IC50 of less than 10 nM.[3] It covalently binds to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity.[3] This targeted inhibition blocks the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis in HCC cells with an activated FGF19-FGFR4 axis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | FGF19 Status | Assay Type | Endpoint | This compound IC50 |
| Huh7 | Overexpression | Cell Viability | Inhibition of Proliferation | < 10 nM[3] |
| Hep3B | Overexpression | Cell Viability | Inhibition of Proliferation | Not explicitly stated, but sensitive |
| JHH7 | Overexpression | Cell Viability | Inhibition of Proliferation | Not explicitly stated, but sensitive |
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Models
| Model Type | Treatment | Dosing Regimen | Outcome | Reference |
| Subcutaneous Xenograft | This compound (oral) | Dose-dependent | Tumor regression | [3] |
| Cell-derived Xenograft | This compound | Not specified | Synergistic anti-tumor effects with other agents | [1] |
| Patient-derived Xenograft | This compound | Not specified | Synergistic anti-tumor effects with other agents | [1] |
Table 3: Clinical Efficacy of this compound in FGF19+ HCC
| Trial Phase | Treatment | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) |
| Phase Ib (monotherapy) | This compound (BID regimens) | Late-line HCC | 40.7%[1] | Not Reported | Not Reported |
| Phase II (combo w/ Atezolizumab) | This compound (220mg BID) + Atezolizumab | Previously treated with ICI | 50%[2] | Not Reported | Not Reported |
| Phase II (combo w/ Atezolizumab) | This compound + Atezolizumab | Treatment-naïve | 50.0% | 91.7% | 7.0 months |
| Phase II (combo w/ Atezolizumab) | This compound + Atezolizumab | Pretreated | 52.9% | 70.6% | 8.3 months |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in HCC cell lines with FGF19 overexpression.
Materials:
-
FGF19-overexpressing HCC cell lines (e.g., Huh7, Hep3B, JHH7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ABSK011)
-
DMSO (for stock solution)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count HCC cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the 96-well plate and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Western Blot Analysis of FGFR4 Signaling
This protocol is for assessing the effect of this compound on the FGF19-FGFR4 signaling pathway.
Materials:
-
FGF19-overexpressing HCC cell lines
-
This compound (ABSK011)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed FGF19-overexpressing HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous HCC xenograft model.
Materials:
-
FGF19-overexpressing HCC cell line (e.g., Huh7)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound (ABSK011)
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Resuspend Huh7 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10, 30, or 100 mg/kg) once or twice daily.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in HCC models.
Caption: Mechanism of action of this compound as an FGFR4 inhibitor.
References
Application Notes and Protocols for Irpagratinib DMSO Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (also known as ABSK011) is a potent and selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It functions by irreversibly binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4, thereby inhibiting its autophosphorylation and downstream signaling pathways. Aberrant activation of the FGFR4 signaling pathway, often driven by overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[3][4][5] this compound's targeted mechanism of action makes it a valuable tool for cancer research and a promising therapeutic agent in clinical development for HCC.[4][5]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound DMSO stock solutions to ensure reproducibility and maintain the integrity of the compound for in vitro studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂F₂N₆O₅ | |
| Molecular Weight | 570.6 g/mol | |
| CAS Number | 2230974-62-4 | [1] |
| Appearance | Solid powder | [6] |
| Purity | >99% (typical) | [6] |
Solubility and Stock Solution Parameters
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
| Solvent | Solubility | Recommended Stock Concentration Range |
| DMSO | 80 mg/mL (140.21 mM) | 10 mM - 50 mM |
Note: Sonication may be required to fully dissolve the compound.[6] It is recommended to use freshly opened, anhydrous DMSO to minimize degradation of the compound.[1]
Experimental Protocols
Preparation of a 10 mM this compound DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 570.6 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass (mg) = 0.01 mol/L * 0.001 L * 570.6 g/mol * 1000 mg/g = 5.706 mg
-
-
Weighing the this compound Powder:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 5.71 mg of this compound powder directly into the tared tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For an exact weight of 5.71 mg, the required volume of DMSO is 1 mL.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, continue vortexing. If necessary, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[6]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][6]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months - 1 year |
For short-term storage (up to one week), aliquots can be kept at 4°C.[6]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1% , as higher concentrations can be toxic to cells.[6] A negative control with the same final concentration of DMSO should always be included in experiments.[6]
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Mix thoroughly by gentle pipetting or inversion.
-
This will result in a final DMSO concentration of 0.1%.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the FGFR4 signaling pathway targeted by this compound and the experimental workflow for preparing the DMSO stock solution.
Caption: Inhibition of the FGFR4 signaling pathway by this compound.
Caption: Workflow for preparing this compound DMSO stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 5. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
- 6. This compound | FGFR | TargetMol [targetmol.com]
Application Notes and Protocols: Detection of pFGFR4 Inhibition by Irpagratinib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated Fibroblast Growth Factor Receptor 4 (pFGFR4) in cell lysates following treatment with Irpagratinib, a selective FGFR4 inhibitor. This compound has been shown to inhibit FGFR4 autophosphorylation, and this protocol offers a robust method to assess its efficacy and mechanism of action in a laboratory setting.[1][2][3][4][5] The protocol covers cell culture and treatment, lysate preparation with essential protease and phosphatase inhibitors, protein quantification, SDS-PAGE, immunoblotting, and detection. Additionally, this document includes structured tables for easy comparison of key reagents and experimental parameters, alongside diagrams illustrating the experimental workflow and the targeted signaling pathway.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[6][7][8] The FGF Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when dysregulated, can be a driver in tumorigenesis, particularly in hepatocellular carcinoma (HCC).[4][5][9] this compound (ABSK011) is a potent and selective inhibitor of FGFR4 that covalently binds to the Cys552 residue in the FGFR4 active site, leading to the inhibition of its autophosphorylation and downstream signaling.[1] Western blotting is a fundamental technique to analyze the phosphorylation status of proteins like FGFR4, providing a direct measure of inhibitor activity.[10] This protocol is optimized for the reliable detection of changes in pFGFR4 levels upon this compound treatment.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Recommended Product/Specification | Purpose |
| Cell Line | HepG2, Huh-7 or other FGFR4-expressing cell lines | In vitro model for FGFR4 signaling |
| This compound (ABSK011) | MedChemExpress (HY-136335) or similar | Selective FGFR4 inhibitor |
| Cell Lysis Buffer | RIPA Buffer or similar, supplemented with inhibitors | Solubilize cellular proteins |
| Protease Inhibitor Cocktail | Cell Signaling Technology (#5872) or similar | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | Cell Signaling Technology (#5870) or similar | Preserve protein phosphorylation state[11][12][13][14][15] |
| Protein Assay | BCA Protein Assay Kit (Thermo Scientific, 23227) or similar | Determine protein concentration for equal loading |
| Primary Antibody (pFGFR4) | Anti-Phospho-FGFR4 (Tyr642) (Thermo Fisher, PA5-37576)[16][17] or Phospho-FGF Receptor (Tyr653/654) (CST, #3471)[18] | Detects phosphorylated FGFR4 |
| Primary Antibody (Total FGFR4) | FGF Receptor 4 Antibody (CST, #2894)[6] or Human FGFR4 Antibody (R&D Systems, MAB6852)[19] | Detects total FGFR4 protein for normalization |
| Loading Control Antibody | GAPDH, β-actin, or β-tubulin antibody[20][21][22] | Ensures equal protein loading across lanes |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Binds to the primary antibody for detection |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | Generates signal for visualization |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | Prevents non-specific antibody binding[10][23] |
Table 2: Western Blot Key Experimental Parameters
| Parameter | Recommended Setting | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells per 60 mm dish | Adjust based on cell line proliferation rate |
| This compound Concentration | 0.1 - 100 nM (titration recommended) | IC50 is <10 nM[1][3] |
| Treatment Duration | 2 - 24 hours (time-course recommended) | Optimize based on expected kinetics of dephosphorylation |
| Lysis Buffer Volume | 100 - 200 µL per 60 mm dish | Ensure complete cell lysis |
| Protein Loading Amount | 20 - 40 µg per lane | Ensure signal is within the linear range of detection[20] |
| Gel Percentage | 8-10% SDS-PAGE gel | Appropriate for FGFR4 (~90-110 kDa) |
| Primary Antibody Dilution | 1:1000 (or as recommended by manufacturer) | Optimize for best signal-to-noise ratio |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize for best signal-to-noise ratio |
| Blocking Time | 1 hour at room temperature | Minimize background |
| Primary Antibody Incubation | Overnight at 4°C | Enhances signal |
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed FGFR4-expressing cells (e.g., HepG2) in appropriate growth medium and culture until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO-treated) group.
-
Remove the growth medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, place the cell culture dishes on ice.
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[13][14][24] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of FGFR4.[11][12][23]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can increase background.[10][23]
-
Incubate the membrane with the primary antibody against pFGFR4, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing (Optional)
-
To detect total FGFR4 and a loading control on the same membrane, the blot can be stripped after initial imaging.
-
Wash the membrane in a mild stripping buffer.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate with the primary antibody for total FGFR4 or the loading control antibody (e.g., GAPDH, β-actin).
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of pFGFR4.
Caption: this compound inhibits FGFR4 autophosphorylation and signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (ABSK011) | FGFR4抑制剂 | MCE [medchemexpress.cn]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. FGF Receptor 4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. FGF Receptor 4 (D3B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR1 and FGFR4 oncogenicity depends on n-cadherin and their co-expression may predict FGFR-targeted therapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 12. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 13. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 14. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-37576) [thermofisher.com]
- 17. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-105531) [thermofisher.com]
- 18. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Human FGFR4 Antibody MAB6852: R&D Systems [rndsystems.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. resources.biomol.com [resources.biomol.com]
- 22. huabio.com [huabio.com]
- 23. stratech.co.uk [stratech.co.uk]
- 24. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols: Immunohistochemistry for FGF19 in Tumors for Irpagratinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the detection of Fibroblast Growth Factor 19 (FGF19) in tumor tissues using immunohistochemistry (IHC). This information is particularly relevant for studies involving Irpagratinib (ABSK011), a selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4).
Fibroblast Growth Factor 19 (FGF19) is a hormone-like protein that primarily signals through FGFR4.[1] The aberrant activation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[1][2] Overexpression of FGF19, often due to gene amplification, leads to constitutive activation of FGFR4 and downstream signaling cascades that promote tumor cell proliferation, survival, and migration.[2]
This compound is a potent and selective small-molecule inhibitor of FGFR4.[3] Clinical studies have demonstrated promising anti-tumor activity of this compound in patients with advanced HCC harboring FGF19 overexpression.[4][5] Therefore, the accurate detection of FGF19 protein expression in tumor tissue by immunohistochemistry is a critical biomarker strategy for patient selection in clinical trials and for the potential clinical application of this compound.[3][5] Approximately 30% of HCC patients are estimated to have FGF19 overexpression.[3]
This document provides a detailed protocol for FGF19 IHC on formalin-fixed, paraffin-embedded (FFPE) tumor tissues, a summary of the FGF19-FGFR4 signaling pathway, and a workflow for the application of this assay in this compound studies.
Data Presentation
Table 1: Key Reagents and Conditions for FGF19 Immunohistochemistry
| Parameter | Specification | Notes |
| Primary Antibody | Rabbit Monoclonal Anti-FGF19 | A validated clone, such as SP268, is recommended for clinical trial applications.[6] |
| Antibody Dilution | To be optimized | Start with the manufacturer's recommended dilution and perform a titration series. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) is commonly used. |
| Detection System | Polymer-based HRP detection system | Provides high sensitivity. |
| Chromogen | DAB (3,3'-Diaminobenzidine) | Results in a brown precipitate at the site of the target antigen. |
| Control Tissues | Human gallbladder or intestine | Known to express FGF19 and can serve as a positive control. |
| Positivity Cutoff | ≥1% of tumor cells with cytoplasmic staining | Based on concordance with FGF19 mRNA expression in clinical studies of FGFR4 inhibitors.[6] |
Table 2: Immunohistochemical Scoring of FGF19 Expression
| Score | Staining Intensity | Percentage of Positive Tumor Cells |
| 0 | No staining | <1% |
| 1+ | Weak | ≥1% |
| 2+ | Moderate | ≥1% |
| 3+ | Strong | ≥1% |
Interpretation:
-
FGF19-Positive: Any tumor with ≥1% of viable tumor cells showing discernible cytoplasmic staining at any intensity (1+, 2+, or 3+).
-
FGF19-Negative: Tumors with <1% of viable tumor cells showing staining.
Experimental Protocols
Protocol: FGF19 Immunohistochemistry on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
1. Specimen Handling and Preparation:
-
Tissues should be fixed in 10% neutral buffered formalin for 24-48 hours and then processed for paraffin embedding.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse slides in deionized water.
3. Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer (e.g., PBS or TBS).
4. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
5. Protein Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary anti-FGF19 antibody (e.g., rabbit monoclonal clone SP268) in antibody diluent to its optimal concentration.[6]
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Detection System:
-
Rinse slides with wash buffer.
-
Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
8. Chromogen Application:
-
Apply DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed.
-
Rinse slides with deionized water.
9. Counterstaining:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
10. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
11. Quality Control:
-
A positive tissue control (e.g., human gallbladder or intestine) should be included in each staining run to confirm the validity of the assay.
-
A negative control, where the primary antibody is omitted, should also be included to assess non-specific staining.
Visualizations
Caption: FGF19-FGFR4 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for FGF19 Immunohistochemistry.
Caption: Logical Workflow for Patient Selection in this compound Studies.
References
- 1. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
- 3. Abbisko Announces Updated this compound Data in HCC: Best Poster of ESMO 2024 [synapse.patsnap.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Application Notes and Protocols: Irpagratinib in Combination with Atezolizumab for Advanced Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the combination therapy protocol involving Irpagratinib (ABSK011), a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and Atezolizumab (Tecentriq), a programmed death-ligand 1 (PD-L1) inhibitor. This combination is under investigation for the treatment of advanced hepatocellular carcinoma (HCC), particularly in patients with Fibroblast Growth Factor 19 (FGF19) overexpression.[1][2] Dysregulation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in approximately 30% of HCC cases.[2][3][4] This document outlines the mechanisms of action for each agent, summarizes clinical trial data, and provides detailed experimental protocols based on recent clinical studies.
Mechanism of Action
This compound (FGFR4 Inhibition)
This compound is an orally active, highly selective, and irreversible inhibitor of FGFR4.[5][6] It specifically binds to the cysteine residue at position 552 (Cys552) within the active site of FGFR4. This covalent modification blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and differentiation.[5] The primary ligand for FGFR4, FGF19, is often overexpressed in a subset of HCC tumors, making the FGF19-FGFR4 axis a targeted therapeutic strategy.[7] By inhibiting FGFR4, this compound effectively suppresses the oncogenic signals driving tumor growth in this patient population.[5]
Atezolizumab (PD-L1 Checkpoint Inhibition)
Atezolizumab is a fully humanized IgG1 monoclonal antibody that targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.[8][9] In the tumor microenvironment, PD-L1 binds to its receptors, Programmed Death-1 (PD-1) and B7.1 (CD80), which are expressed on activated T-cells.[8][10] This interaction delivers an inhibitory signal that suppresses T-cell activation, proliferation, and cytotoxic activity, allowing cancer cells to evade immune destruction.[9][11][12] Atezolizumab physically blocks the binding of PD-L1 to both PD-1 and B7.1, thereby restoring the anti-tumor T-cell response.[8][13]
Rationale for Combination Therapy
The combination of this compound and Atezolizumab provides a dual-pronged attack on HCC. This compound directly targets the intrinsic oncogenic signaling pathway driven by FGFR4 in FGF19-overexpressing tumors, while Atezolizumab enhances the host's systemic anti-tumor immune response. This complementary approach aims to achieve a more profound and durable clinical response than either agent alone.
Experimental Protocols (Based on Phase II ABSK-011-201 Study)
The following protocols are based on the design of the Phase 2 clinical trial (NCT05441475) evaluating this compound plus Atezolizumab in patients with advanced HCC.[1]
Study Design
-
Parts: The study consists of two parts:
References
- 1. onclive.com [onclive.com]
- 2. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Abbisko Therapeutics to Present Updated Results from the Phase 2 Study of this compound in Combination with Atezolizumab for the Treatment of Advanced Hepatocellular Carcinoma at the 2025 ESMO GI Congress - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]
- 8. Atezolizumab - Wikipedia [en.wikipedia.org]
- 9. PD-1/PD-L1 blockade therapy with atezolizumab: a new paradigm in the treatment of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 12. PD-L1 Blockade by Atezolizumab Downregulates Signaling Pathways Associated with Tumor Growth, Metastasis, and Hypoxia in Human Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 14. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
Application Notes and Protocols for Irpagratinib Clinical Trial Design in Advanced Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irpagratinib (ABSK-011) is a highly selective, orally active small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] In hepatocellular carcinoma (HCC), aberrant activation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a significant subset of patients.[2][3] Approximately 30% of HCC patients exhibit overexpression of FGF19, which is associated with a more aggressive tumor phenotype and a poorer prognosis.[4][5][6] this compound is being developed as a targeted therapy for patients with advanced HCC characterized by FGF19 overexpression.[4][5] This document provides a detailed overview of the clinical trial design for this compound in this patient population, supported by preclinical data and relevant experimental protocols.
Mechanism of Action
This compound selectively and irreversibly binds to the cysteine residue Cys552 in the active site of FGFR4, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] The FGF19-FGFR4 signaling cascade plays a crucial role in cell proliferation, survival, and migration. Key downstream pathways affected by this compound's inhibition of FGFR4 include the RAS/RAF/MAPK and PI3K/AKT pathways. By blocking these pathways, this compound aims to suppress tumor growth and induce apoptosis in HCC cells dependent on FGF19-FGFR4 signaling.
FGF19-FGFR4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. Abbisko Announces Updated this compound Data in HCC: Best Poster of ESMO 2024 [synapse.patsnap.com]
- 6. This compound (ABSK011) / Abbisko [delta.larvol.com]
Troubleshooting & Optimization
Irpagratinib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of irpagratinib (ABSK011).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: I am observing a phenotype in my cell-based assay that doesn't seem to be related to FGFR4 inhibition. Could this be an off-target effect?
While this compound is highly selective, it is crucial to experimentally verify whether an unexpected phenotype is a result of off-target effects. Here are some steps to consider:
-
Dose-Response Analysis: Establish if the unexpected phenotype is dose-dependent and correlate it with the IC50 for FGFR4 inhibition. A significant separation between the potency for the on-target and the unexpected effect may suggest an off-target mechanism.
-
Use of a Structurally Unrelated FGFR4 Inhibitor: If available, use a different selective FGFR4 inhibitor with a distinct chemical scaffold. If the unexpected phenotype is not replicated, it strengthens the possibility of an this compound-specific off-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by activating downstream components of the FGFR4 signaling pathway. If the phenotype persists, it is less likely to be mediated by on-target FGFR4 inhibition.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with FGFR4 at the concentrations where the unexpected phenotype is observed.
Q3: What are the known on-target toxicities of this compound that might manifest in my in vivo or cellular models?
Certain adverse effects observed in clinical studies are considered on-target toxicities resulting from the inhibition of the FGF19/FGFR4 signaling pathway. These include:
-
Diarrhea: This is an expected on-target toxicity related to the enhancement of bile-acid secretion following FGFR4 inhibition.[1]
-
Hyperphosphatemia: This is another commonly reported on-target adverse effect.[7]
Recognizing these on-target effects is crucial to avoid misinterpreting them as off-target liabilities in preclinical models.
Troubleshooting Guides
Issue: Unexpected Cell Viability Changes in Cancer Cell Lines Lacking FGF19/FGFR4 Pathway Activation
-
Problem: You observe a decrease in cell viability in a cell line that does not have an amplified FGF19/FGFR4 signaling pathway when treated with this compound.
-
Possible Cause: This could potentially be an off-target effect.
-
Troubleshooting Steps:
-
Confirm Absence of On-Target Activity: Verify the lack of FGF19 expression and FGFR4 amplification/mutation in your cell line using qPCR, western blotting, or sequencing.
-
Perform a Kinase Panel Screen: To identify potential off-target kinases, consider running a broad kinase panel screening with this compound.
-
Proteomic Profiling: Utilize techniques like phosphoproteomics to identify signaling pathways that are unexpectedly altered by this compound treatment in these cells.
-
Issue: Discrepancy Between in vitro Potency and Cellular Activity
-
Problem: The concentration of this compound required to achieve a cellular effect is significantly higher than its biochemical IC50 for FGFR4.
-
Possible Cause: This could be due to poor cell permeability, active efflux from the cells, or the involvement of an off-target with lower affinity.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use standard assays to determine the intracellular concentration of this compound.
-
Investigate Drug Efflux Pumps: Test for the expression and activity of ABC transporters in your cell model and determine if their inhibition enhances this compound's potency.
-
Off-Target Hypothesis Generation: If permeability and efflux are not the issue, consider the possibility of a lower-affinity off-target being responsible for the cellular phenotype at higher concentrations.
-
Quantitative Data Summary
The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of this compound, which can help researchers anticipate potential on-target and off-target effects in their models.
Table 1: Most Common Treatment-Related Adverse Events (TRAEs) with this compound Monotherapy (>20% Incidence)
| Adverse Event | Incidence |
| ALT Elevation | >20% |
| Diarrhea | >20% |
| AST Elevation | >20% |
| Hyperphosphatemia | >20% |
| Bilirubin Elevation | >20% |
| Alkaline Phosphatase Elevation | >20% |
| Platelet Decrease | >20% |
| Total Bile Acid Elevation | >20% |
| Source:[7] |
Table 2: Grade 3-4 Treatment-Related Adverse Events (>5% Incidence) with this compound Monotherapy
| Adverse Event | Incidence |
| AST Elevation | >5% |
| ALT Elevation | >5% |
| Diarrhea | >5% |
| Source:[7] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a broad panel of kinases.
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Select a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., >250 kinases).
-
Provide the service provider with a sample of this compound at a specified concentration (a high concentration, e.g., 1 µM, is often used for initial screening to maximize the chances of detecting off-target interactions).
-
The service will typically perform radiometric, fluorescence-based, or luminescence-based assays to measure the enzymatic activity of each kinase in the presence of this compound.
-
The results are usually reported as the percentage of inhibition of each kinase's activity compared to a vehicle control.
-
-
Data Analysis:
-
Identify any kinases that are significantly inhibited by this compound.
-
For any identified "hits," perform follow-up dose-response studies to determine the IC50 values.
-
Compare the IC50 values for the off-target kinases to the IC50 for FGFR4 to quantify the selectivity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a method to verify the engagement of this compound with its target (FGFR4) and potential off-targets in a cellular context.
-
Objective: To confirm target engagement and identify potential off-target binding in intact cells.
-
Methodology:
-
Treat cultured cells with this compound at various concentrations or with a vehicle control.
-
After incubation, heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein (and potential off-targets) remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Binding of this compound to a protein is expected to increase its thermal stability, resulting in more of the protein remaining in the soluble fraction at higher temperatures.
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
References
- 1. Abbisko Therapeutics - 上海和誉生物医药科技有限公司-Abbisko Therapeutics announces preliminary Phase I safety and efficacy results of this compound (ABSK011) in patients in second-line hepatocellular carcinoma with FGF19 overexpression [abbisko.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC - BioSpace [biospace.com]
Technical Support Center: Overcoming Irpagratinib Resistance in Hepatocellular Carcinoma (HCC) Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Irpagratinib in hepatocellular carcinoma (HCC) cell lines.
Frequently Asked Questions (FAQs)
Q1: My HCC cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common underlying mechanisms?
A1: Acquired resistance to FGFR4 inhibitors like this compound in HCC cell lines typically arises from two primary mechanisms:
-
On-Target Mutations: The development of mutations within the FGFR4 kinase domain itself can prevent this compound from binding effectively. A common site for these "gatekeeper" mutations is the V550 residue.[1][2][3]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on FGFR4. The most frequently observed mechanism is the upregulation of the Epidermal Growth Factor Receptor (EGFR) pathway, which subsequently activates downstream pro-survival signals like MAPK and PI3K/AKT.[4][5][6]
Q2: What is a "gatekeeper" mutation and how does it affect this compound binding?
A2: A gatekeeper residue is an amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket. In FGFR4, this is the Valine at position 550 (V550).[1][2] A mutation at this site, for example, from Valine to a bulkier amino acid like Methionine (V550M), can physically block this compound from settling into its binding site, thereby rendering the drug ineffective.[1][7]
Q3: Besides EGFR, are there other bypass pathways implicated in resistance to FGFR4 inhibitors?
A3: Yes, while EGFR activation is a primary bypass mechanism, resistance to FGFR inhibitors can also be mediated by the activation of other receptor tyrosine kinases (e.g., MET, ERBB3) or the loss of tumor suppressors like PTEN, which leads to heightened PI3K/AKT signaling.[2] Furthermore, redundancy in the FGFR family itself, such as the co-expression of FGFR3, can contribute to innate resistance to highly selective FGFR4 inhibitors.[8]
Q4: My HCC cell line shows innate (de novo) resistance to this compound despite having FGF19 overexpression. What could be the reason?
A4: Innate resistance to selective FGFR4 inhibitors can occur if the HCC cells are not solely dependent on the FGF19-FGFR4 signaling axis for their survival. One potential reason is FGFR redundancy, where other FGFR family members, like FGFR3, are co-expressed and can also contribute to tumor cell proliferation and survival.[8] In such cases, a selective FGFR4 inhibitor may not be sufficient to block overall FGF signaling.
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound is Diminishing Over Time
Your long-term HCC cell culture is becoming less sensitive to this compound, as evidenced by increasing IC50 values.
-
Possible Cause 1: Bypass Pathway Activation. The cells may have upregulated a compensatory signaling pathway, most commonly the EGFR-MAPK/AKT pathway.[5][6]
-
Troubleshooting Step 1 (Verification): Perform a Western blot analysis on lysates from both your resistant cells and the original sensitive parental cells. Probe for phosphorylated (i.e., activated) forms of EGFR, ERK (p-ERK), and AKT (p-AKT). A significant increase in the levels of these phosphoproteins in the resistant line would confirm this mechanism.
-
Troubleshooting Step 2 (Solution): Attempt to re-sensitize the cells to this compound by co-treating them with an EGFR inhibitor (e.g., Gefitinib, Afatinib). Perform a dose-response matrix experiment to identify synergistic concentrations. The combination should restore the growth-inhibitory effects.[4][9]
-
-
Possible Cause 2: Development of On-Target Mutations. A sub-population of cells with an FGFR4 gatekeeper mutation may have been selected for during culture.[2]
-
Troubleshooting Step 1 (Verification): Extract genomic DNA from the resistant cell population and perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR4 kinase domain to identify mutations around the V550 residue.
-
Troubleshooting Step 2 (Solution): If a gatekeeper mutation is confirmed, this compound will likely remain ineffective. Test a next-generation or pan-FGFR inhibitor that is designed to be effective against such mutations (e.g., LY2874455, Erdafitinib). These inhibitors often bind in a way that avoids the steric hindrance caused by the mutated gatekeeper residue.
-
Issue 2: Inconsistent Results in this compound Efficacy Studies
You are observing high variability in the anti-proliferative effect of this compound across different HCC cell line models, even those reported to be FGF19-driven.
-
Possible Cause: FGFR Family Redundancy. The cell lines may have varying expression levels of other FGFR family members (e.g., FGFR3), which can compensate for the inhibition of FGFR4.[3]
-
Troubleshooting Step 1 (Verification): Use qPCR or Western blotting to profile the expression of FGFR1, FGFR2, FGFR3, and FGFR4 across your panel of HCC cell lines. High co-expression of FGFR3 with FGFR4 may correlate with reduced sensitivity to this compound.
-
Troubleshooting Step 2 (Solution): For cell lines with significant expression of multiple FGFRs, compare the efficacy of this compound with a pan-FGFR inhibitor. A pan-FGFR inhibitor should show more consistent and potent activity in these models.[8]
-
Data Presentation
Table 1: Representative IC50 Values in a Hypothetical Model of Acquired this compound Resistance in Huh7 HCC Cells.
This table illustrates the expected shift in drug sensitivity when resistance is driven by EGFR pathway activation and how it can be reversed with combination therapy.
| Cell Line / Condition | Treatment | IC50 (this compound) | Fold Change in Resistance |
| Huh7 (Parental) | This compound | 15 nM | - |
| Huh7-IR (this compound Resistant) | This compound | 350 nM | 23.3x |
| Huh7-IR (this compound Resistant) | This compound + Gefitinib (20 nM) | 25 nM | 1.7x |
Note: These are hypothetical values for illustrative purposes based on phenomena described for FGFR4 inhibitors.[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant HCC Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, long-term exposure to the drug.[5]
-
Determine Initial IC50: Culture the parental HCC cell line (e.g., Huh7) and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound.
-
Initial Exposure: Begin culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a large percentage of cells will die. Allow the surviving cells to repopulate the flask. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the starting concentration, double the concentration of this compound in the culture medium.
-
Repeat and Select: Continue this process of monitoring and dose escalation for 3-6 months. The goal is to establish a cell line that can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).
-
Characterization: Once a resistant population is established, confirm the shift in IC50 compared to the parental line. Characterize the underlying resistance mechanism (see Troubleshooting Guides).
-
Culture Maintenance: Maintain the resistant cell line in media containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to ensure the resistance phenotype is not lost.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Grow parental and this compound-resistant HCC cells to 80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the ratios between the resistant and parental cell lines.
Visualizations
References
- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Irpagratinib Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Irpagratinib dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It functions by irreversibly binding to the cysteine 552 residue within the active site of FGFR4.[2][3] This covalent modification blocks the autophosphorylation of FGFR4 and prevents the activation of downstream signaling pathways, ultimately inhibiting the proliferation of tumor cells that overexpress FGF19 and FGFR4.[2][3]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is reported to be less than 10 nM for FGFR4.[1][2] The specific IC50 can vary depending on the cell line and assay conditions used.
Q3: In which cancer type is this compound primarily being investigated?
A3: this compound is primarily being investigated for the treatment of hepatocellular carcinoma (HCC) in patients with FGF19 overexpression.[4][5][6][7] Dysregulation of the FGF19-FGFR4 signaling pathway is observed in approximately 30% of HCC cases and is associated with a poorer prognosis.[5][8]
Q4: What are the key downstream signaling pathways affected by this compound?
A4: By inhibiting FGFR4, this compound blocks the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include the RAS-RAF-MAPK, PI3K-AKT/mTOR, STATs, and PLCγ/PKC pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | - Uneven cell seeding. - Edge effects in the microplate. - Inconsistent drug dilution and addition. | - Ensure a single-cell suspension before seeding and mix gently after seeding. - Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. - Prepare a serial dilution of this compound and use a multichannel pipette for consistent addition to the assay plate. |
| IC50 value is significantly higher than expected. | - Low expression of FGFR4 in the chosen cell line. - Drug instability or degradation. - Sub-optimal assay incubation time. | - Confirm FGFR4 expression in your cell line using Western blot or qPCR. - Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. - Perform a time-course experiment to determine the optimal incubation time for observing a dose-dependent effect. |
| Inconsistent inhibition of FGFR4 phosphorylation in Western blots. | - Insufficient drug concentration or incubation time. - Poor antibody quality. - Issues with protein extraction or quantification. | - Titrate this compound concentration and incubation time to ensure target engagement. - Use a validated phospho-FGFR4 antibody and include appropriate positive and negative controls. - Ensure complete cell lysis and accurate protein quantification before loading the gel. |
| This compound shows low efficacy in in vivo xenograft models. | - Poor drug bioavailability. - Inappropriate animal model. - Insufficient dose or dosing frequency. | - Refer to established protocols for formulating this compound for oral administration to ensure adequate exposure. - Utilize cell-derived or patient-derived xenograft models with confirmed FGF19 and FGFR4 overexpression. - Conduct a dose-ranging study to determine the optimal dose and schedule for tumor growth inhibition. |
Quantitative Data
Clinical Efficacy of this compound in Hepatocellular Carcinoma (HCC)
| Clinical Trial Phase | Treatment Regimen | Patient Population | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Phase 2 | This compound + Atezolizumab | FGF19+ HCC | 220 mg BID | 50% | Not Reported |
| Phase 1b | This compound Monotherapy | FGF19 overexpressed late-line HCC | BID regimens | 40.7% | Not Reported |
| Phase 1 (Updated) | This compound Monotherapy | Pre-treated FGF19+ HCC | 220 mg BID | 36.8% | 78.9% |
| Phase 1 (Updated) | This compound Monotherapy | Pre-treated (ICI and mTKI) FGF19+ HCC | 220 mg BID | 44.8% | 79.3% |
Experimental Protocols
Cell Viability Assay for IC50 Determination (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound in a relevant cancer cell line with FGF19 and FGFR4 overexpression.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assessment (e.g., using MTT assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Western Blot for FGFR4 Signaling Pathway Analysis
This protocol outlines the general steps to assess the effect of this compound on the FGFR4 signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits the FGF19-induced FGFR4 signaling pathway.
Caption: A typical workflow for generating an this compound dose-response curve.
References
- 1. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]
- 7. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 8. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
Troubleshooting Irpagratinib solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Irpagratinib, particularly concerning its solubility in in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ABSK011) is an orally active, highly selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. Its mechanism of action involves the irreversible modification of the Cys552 residue within the active site of FGFR4[2]. This covalent binding blocks the autophosphorylation of FGFR4 and inhibits its signaling to downstream pathways, such as the Ras-Raf-MAPK and PI3K-AKT pathways, which are involved in cell proliferation and survival[1][2].
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, it is sparingly soluble and typically requires a co-solvent system for optimal dissolution. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay medium.
Q3: What is the recommended method for preparing this compound stock solutions?
A3: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a stock solution of 10 mM can be prepared. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, the DMSO stock should be serially diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound upon dilution of the DMSO stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
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Increase the volume of the aqueous buffer: Perform the dilution in a larger volume of the final buffer to lower the immediate concentration of this compound.
-
Use a pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Vortex while diluting: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
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Consider a co-solvent system: For certain assays, a co-solvent system similar to that used for in vivo studies might be adapted. One such formulation includes 10% DMSO, 40% PEG300, and 5% Tween-80 in saline[1]. However, the compatibility of this vehicle with your specific cell type or assay must be validated.
Q5: What are the expected IC50 or EC50 values for this compound in in vitro assays?
A5: The potency of this compound can vary depending on the assay format and the cell line used. In biochemical assays, the IC50 for FGFR4 is less than 10 nM. In cell-based assays with hepatocellular carcinoma (HCC) cell lines that have FGF19 amplification and FGFR4 overexpression, the EC50 for growth inhibition is typically below 50 nM[2].
Troubleshooting Guide: In Vitro Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound during in vitro experiments.
Problem 1: Visible Precipitate in the Stock Solution (DMSO)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | While this compound has high solubility in DMSO (80 mg/mL), improper initial weighing or solvent volume can lead to oversaturation. | Ensure accurate weighing and dissolve in the correct volume of DMSO. |
| Low-quality DMSO | DMSO can absorb water over time, which will decrease its solvating power for hydrophobic compounds. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Incomplete dissolution | The compound may not have fully dissolved initially. | Gently warm the solution to 37°C and/or sonicate for a short period to aid dissolution. |
Problem 2: Precipitate Formation When Diluting into Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Salting out" effect | High salt concentrations in the aqueous buffer can reduce the solubility of organic molecules. | If possible, reduce the salt concentration of your buffer or perform a buffer exchange after dilution. |
| pH-dependent solubility | The charge state of this compound may change with pH, affecting its solubility. | Test the solubility of this compound in buffers with slightly different pH values (e.g., pH 7.2, 7.4, 7.6) to find the optimal condition for your assay. |
| Slow dissolution kinetics | The compound may be slow to dissolve in the aqueous environment after being introduced from a DMSO stock. | After dilution, allow the solution to equilibrate at the assay temperature (e.g., 37°C) for a short period with gentle agitation before adding to cells. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 570.6 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Solubility in DMSO | 80 mg/mL (140.21 mM) | TargetMol |
| Solubility in Vehicle | 3.3 mg/mL (5.78 mM) in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | TargetMol |
Table 2: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Potency | Source |
| Biochemical Assay | FGFR4 | IC50 < 10 nM | [2] |
| Cell Growth Inhibition | HCC cell lines with FGF19 amplification | EC50 < 50 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Appropriate cell culture medium or assay buffer
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
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Carefully weigh out a small amount of this compound powder (e.g., 1 mg).
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Calculate the volume of DMSO required to make a 10 mM solution. (For 1 mg of this compound with a MW of 570.6 g/mol , the volume of DMSO would be approximately 175.3 µL).
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Add the calculated volume of DMSO to the tube containing the this compound powder.
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Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is critical to add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.
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Ensure the final DMSO concentration in your assay does not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock solution.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO-containing medium) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
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After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FGFR4 inhibitor, Irpagratinib, in preclinical models. The information provided is based on published data for selective FGFR4 inhibitors and general best practices for preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It works by irreversibly binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4. This covalent modification blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of tumor cells, particularly in cancers with FGF19 overexpression, such as hepatocellular carcinoma (HCC).
Q2: What are the expected on-target adverse events of this compound in preclinical models?
A2: Based on its mechanism of action and data from other selective FGFR4 inhibitors, the primary on-target adverse events are expected to be gastrointestinal. Inhibition of the FGF19-FGFR4 signaling axis in the gastrointestinal tract can disrupt bile acid homeostasis, leading to increased bile acid synthesis and subsequent diarrhea. Elevated liver enzymes (ALT, AST) have also been reported in clinical studies with FGFR4 inhibitors and should be monitored in preclinical models. Unlike pan-FGFR inhibitors, highly selective FGFR4 inhibitors like this compound are not expected to cause significant hyperphosphatemia, which is primarily an on-target effect of FGFR1 inhibition.
Q3: What preclinical species are suitable for toxicology studies with this compound?
A3: Rodent models, such as mice and rats, are commonly used for initial toxicology and efficacy studies. For certain assessments, larger animal models like dogs may be used. The choice of species should be based on the specific research question and the metabolic profile of this compound in that species.
Q4: How should this compound be formulated for oral administration in preclinical models?
A4: The formulation for oral gavage in preclinical models will depend on the physicochemical properties of the this compound compound being used. It is crucial to consult the supplier's instructions for appropriate solvents and vehicles. Common vehicles for oral administration in rodents include corn oil, carboxymethylcellulose (CMC), or other specialized formulations. Ensure the final formulation is homogenous and stable for the duration of the study.
Troubleshooting Guides for Common Adverse Events
Gastrointestinal Toxicity: Diarrhea
Issue: Animals exhibiting signs of diarrhea (e.g., loose, unformed stools, perianal staining).
Troubleshooting Steps:
-
Assess and Grade Severity:
-
Implement a daily scoring system to objectively assess fecal consistency. A common scoring system is outlined in the table below.
-
Monitor for associated clinical signs such as weight loss, dehydration (skin tenting), and changes in activity levels.
-
-
Supportive Care:
-
Ensure ad libitum access to drinking water to prevent dehydration.
-
For moderate to severe diarrhea, consider providing supplemental hydration with subcutaneous injections of sterile saline or lactated Ringer's solution.
-
Provide a highly palatable and digestible diet to encourage food intake.
-
-
Dose Modification:
-
If diarrhea is severe (e.g., Grade 3 or higher) and accompanied by significant weight loss (>15-20%), consider a dose reduction or temporary interruption of this compound administration.
-
Consult with the study director or veterinarian to determine the appropriate course of action based on the study protocol.
-
Data Presentation: Diarrhea Scoring in Mice
| Grade | Score | Description of Feces |
| Normal | 0 | Well-formed, solid pellets |
| Mild | 1 | Soft, formed pellets |
| Moderate | 2 | Very soft, unformed stools |
| Severe | 3 | Watery, liquid stools |
Experimental Protocol: Monitoring for Gastrointestinal Toxicity
-
Daily Clinical Observations:
-
Observe each animal daily for clinical signs of gastrointestinal distress, including changes in fecal consistency, perianal staining, abdominal bloating, and changes in posture or behavior.
-
Record daily body weights.
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Record daily food and water consumption, if feasible.
-
-
Fecal Scoring:
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At each observation, score the feces of each animal based on the Diarrhea Scoring table.
-
-
Necropsy and Histopathology:
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At the end of the study, or if an animal is euthanized due to severe toxicity, perform a gross examination of the gastrointestinal tract.
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Collect sections of the small and large intestine for histopathological analysis to assess for any drug-related changes, such as inflammation, mucosal damage, or changes in villus architecture.
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Hepatotoxicity: Elevated Liver Enzymes
Issue: Elevated levels of alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) in serum/plasma.
Troubleshooting Steps:
-
Confirm Findings:
-
Repeat blood analysis to confirm the elevation in liver enzymes.
-
Review blood collection and handling procedures to rule out hemolysis or other pre-analytical errors.
-
-
Dose Modification:
-
For significant elevations in liver enzymes (e.g., >3-5 times the upper limit of normal), a dose reduction or interruption of this compound may be warranted. The specific threshold for dose modification should be defined in the study protocol.
-
-
Further Investigation:
-
At necropsy, carefully examine the liver for any gross abnormalities.
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Collect liver tissue for histopathological evaluation to identify any signs of hepatocellular injury, inflammation, or other drug-related pathology.
-
Consider measuring other markers of liver function, such as bilirubin and alkaline phosphatase.
-
Data Presentation: General Guidelines for Clinical Pathology Monitoring in Rodents
| Parameter | Baseline | During Treatment | Study Termination |
| Hematology | |||
| CBC with differential | Yes | Weekly/Bi-weekly | Yes |
| Clinical Chemistry | |||
| ALT, AST | Yes | Weekly/Bi-weekly | Yes |
| Bilirubin | Yes | As needed | Yes |
| Alkaline Phosphatase | Yes | As needed | Yes |
| Serum Phosphate | Yes | Weekly/Bi-weekly | Yes |
| BUN, Creatinine | Yes | As needed | Yes |
Experimental Protocol: Monitoring for Hepatotoxicity
-
Blood Collection:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at baseline, at regular intervals during the treatment period (e.g., weekly or bi-weekly), and at study termination.
-
Follow institutional guidelines for maximum blood collection volumes to avoid undue stress on the animals.
-
-
Sample Processing:
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Process blood samples to obtain serum or plasma for clinical chemistry analysis.
-
-
Biochemical Analysis:
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Analyze samples for key liver enzymes (ALT, AST) and other relevant parameters as outlined in the table above.
-
-
Histopathology:
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At necropsy, collect liver tissue and fix in 10% neutral buffered formalin for routine histopathological processing and examination.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical toxicity assessment.
Troubleshooting Logic
Caption: Troubleshooting logic for managing adverse events.
Technical Support Center: Optimizing Irpagratinib Dosage for Synergistic Effects
Welcome to the Irpagratinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for synergistic effects in preclinical and clinical research. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC).[2][3] this compound covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity. This blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and migration.
Q2: In which cancer types and patient populations is this compound most effective?
A2: this compound has shown the most promise in patients with advanced hepatocellular carcinoma (HCC) whose tumors have an overexpression of FGF19, the primary ligand for FGFR4.[4][5][6] Clinical studies have demonstrated that patients with FGF19-overexpressing HCC have a higher objective response rate (ORR) to this compound treatment.[7][8]
Q3: What are the most promising synergistic partners for this compound?
A3: Preclinical and clinical studies have shown that this compound has synergistic anti-tumor effects when combined with various therapeutic agents.[2][3] These include:
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Immune checkpoint inhibitors: (e.g., atezolizumab, other anti-PD-(L)1 antibodies)
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Multi-kinase inhibitors: (e.g., lenvatinib)
-
Anti-angiogenic agents: (e.g., bevacizumab)
-
Other targeted therapies: (e.g., SHP2 inhibitors, EGFR antagonists)[2][3]
Q4: What are the recommended starting doses for this compound in preclinical and clinical combination studies?
A4: Specific preclinical dosages are not widely published and should be determined empirically. However, clinical trial data can provide a starting point for dose-ranging studies. In a phase 2 study of this compound in combination with atezolizumab, dosages of 160mg and 220mg administered twice daily (BID) were evaluated.[5] A dose of 220mg BID was shown to have a notable objective response rate in FGF19+ HCC patients.[7][8][9] For preclinical in vivo studies, the dosage will depend on the animal model and the specific combination being tested.
Data Presentation
Clinical Trial Efficacy of this compound and a Combination Partner
| Clinical Trial Phase | Treatment Regimen | Patient Population | Objective Response Rate (ORR) |
| Phase 1b | This compound Monotherapy (BID regimens) | FGF19-overexpressing late-line HCC | 40.7%[2][3] |
| Phase 2 | This compound (220mg BID) + Atezolizumab | FGF19+ HCC (previously received ICI) | 50%[7][8][9] |
| Phase 1 | This compound + Atezolizumab | FGF19-overexpressing HCC | 55.6%[2] |
Note: Preclinical quantitative synergy data, such as Combination Index (CI) values and IC50 values for this compound in specific HCC cell lines, are not publicly available in the reviewed literature. Researchers should determine these values empirically for their specific experimental systems.
Experimental Protocols
In Vitro Synergy Assay Protocol
This protocol outlines a general workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent in HCC cell lines.
1. Cell Line Selection and Culture:
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Select a panel of HCC cell lines with known FGF19 and FGFR4 expression levels.
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Culture the cells in their recommended media and conditions.
2. Single-Agent Dose-Response Curves:
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Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and the combination drug as single agents for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) for each drug using a cell viability assay (e.g., CellTiter-Glo®).
3. Combination Drug Treatment:
-
Based on the single-agent IC50 values, design a matrix of combination drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their IC50s (e.g., 1:1, 1:2, 2:1).
-
Treat the cells with the drug combinations for 72 hours.
4. Data Analysis and Synergy Calculation:
-
Measure cell viability for each combination treatment.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Xenograft Model Protocol
This protocol provides a general outline for evaluating the synergistic efficacy of this compound in a mouse xenograft model of HCC.
1. Cell Line Implantation:
-
Subcutaneously implant a suitable HCC cell line (with known FGF19/FGFR4 status) into the flank of immunocompromised mice.
-
Allow the tumors to reach a predetermined size (e.g., 100-150 mm³).
2. Treatment Groups:
-
Randomize the mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
3. Dosing and Administration:
-
Based on preliminary tolerability studies, determine the appropriate doses for this compound and the combination drug.
-
Administer the drugs via the appropriate route (e.g., oral gavage for this compound) and schedule.
4. Tumor Growth Monitoring and Analysis:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare tumor growth inhibition between the different treatment groups to assess synergy.
Mandatory Visualizations
Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound synergy in vitro.
Caption: Troubleshooting guide for this compound combination experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Synergy in Vitro | Incorrect IC50 values used for combination design. | Re-determine the IC50 for this compound and the combination drug for each cell line and drug batch. |
| Suboptimal combination ratio. | Test a wider range of fixed-ratio combinations (e.g., 1:3, 3:1, 1:10, 10:1) to identify the optimal synergistic ratio. | |
| Cell line is resistant to the mechanism of action. | Confirm FGFR4 expression and FGF19 overexpression in your cell line model. Consider screening a broader panel of HCC cell lines. | |
| High Toxicity in Vivo | Overlapping toxicities of the combined agents. | Reduce the dose of one or both drugs in the combination. A dose de-escalation study may be necessary. |
| Suboptimal dosing schedule. | Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) or sequential administration of the two drugs. | |
| Inconsistent or Irreproducible Results | Variability in drug preparation. | Prepare fresh drug dilutions from stock solutions for each experiment. Ensure complete solubilization of this compound. |
| Inconsistent cell culture conditions. | Maintain a consistent cell passage number and ensure a uniform cell seeding density. Regularly test for mycoplasma contamination. | |
| Assay variability. | Include appropriate positive and negative controls in every experiment. Ensure proper mixing and incubation times for viability assays. | |
| Unexpected Antagonism | Negative drug-drug interaction. | Review the known mechanisms of both drugs to identify potential antagonistic interactions at the molecular level. Consider a different combination partner. |
| Off-target effects at high concentrations. | Ensure that the concentrations used in the combination studies are clinically relevant and within the selective range for FGFR4 inhibition by this compound. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. onclive.com [onclive.com]
- 6. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 7. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]
- 8. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 9. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
Irpagratinib stability in different buffer solutions
Welcome to the technical support center for Irpagratinib. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound powder should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.[1] If stored properly, the shelf life is greater than two years.[1]
Q2: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO).[2] Solubility in DMSO can reach up to 100 mg/mL (175.26 mM), though sonication may be required to fully dissolve the compound.[3]
Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at:
Q3: What is the stability of this compound in common aqueous buffers like PBS or Tris?
Currently, there is no publicly available, detailed stability data for this compound in specific aqueous laboratory buffers such as PBS or Tris-HCl at various pH values. The stability in these conditions can be influenced by factors like pH, buffer composition, and temperature. For critical experiments, it is highly recommended that researchers perform a stability assessment for their specific buffer system and experimental conditions. A general protocol for such an assessment is provided in the "Experimental Protocols" section below.
Q4: What are the suggested formulations for in vivo experiments?
For in vivo studies, working solutions should be prepared fresh on the same day of use.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] Two common formulations are:
| Formulation Components | Ratio | Final Concentration |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | 2.5 mg/mL (4.38 mM)[4] or 3.3 mg/mL (5.78 mM)[2] |
| DMSO / (20% SBE-β-CD in Saline) | 10% / 90% | 2.5 mg/mL (4.38 mM)[4] |
Note: The provided formulations are for reference. They may need to be modified based on specific experimental requirements.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during solution preparation or upon storage. | Low solubility in the chosen solvent system; temperature fluctuations. | Use gentle heating or sonication to aid dissolution.[4] For in vivo formulations, always prepare the solution fresh before each use.[4] For stock solutions, ensure the storage temperature is consistent and avoid repeated freeze-thaw cycles by creating aliquots.[2] |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment, especially for aqueous-based buffers.[4] Verify the stability of this compound in your specific experimental buffer and conditions (see protocol below). |
| Difficulty dissolving the compound. | The compound may require energy to dissolve fully. | Use of an ultrasonic bath is recommended to ensure complete dissolution, particularly for high-concentration stock solutions.[3] |
Experimental Protocols
Protocol: Assessing this compound Stability in a Novel Buffer Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific aqueous buffer. HPLC is a standard method for determining the potency and purity of small molecules.[5]
Objective: To determine the percentage of intact this compound remaining in a specific buffer solution over time at relevant experimental temperatures.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
The specific aqueous buffer to be tested (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution with your chosen buffer to a final working concentration (e.g., 10 µM). Note: The final DMSO concentration should be kept low (typically ≤0.1%) to minimize its effect on the experiment and stability.[2]
-
Time Point Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the test solution by HPLC. This will serve as the baseline (100%) reference.
-
Incubation: Aliquot the remaining test solution into several vials and incubate them at the desired experimental temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition and analyze it by HPLC.
-
Data Analysis:
-
For each time point, calculate the peak area of the intact this compound.
-
Determine the percentage of this compound remaining compared to the T=0 sample using the formula: (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot the percentage of remaining this compound against time for each temperature to visualize the stability profile.
-
Visualizations
Signaling Pathway
This compound is a selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[6] It acts by blocking the autophosphorylation of FGFR4, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[4][6]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | ABSK011 | FGFR4 antagonist | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Irpagratinib Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cell line sensitivity to Irpagratinib (ABSK011) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ABSK011) is an orally active and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. Its mechanism of action involves the irreversible modification of the Cys552 residue within the active site of FGFR4[3]. This covalent binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the activation of its downstream signaling pathways[3]. This targeted inhibition is particularly effective in tumors where the FGF19-FGFR4 signaling axis is aberrantly activated, such as in a subset of hepatocellular carcinomas (HCC)[1][3].
Q2: Which cell lines are sensitive to this compound treatment?
A2: Cell line sensitivity to this compound is primarily linked to the overexpression of Fibroblast Growth Factor 19 (FGF19) and the dependence on FGFR4 signaling for proliferation and survival. While specific IC50 values for this compound across a wide range of cell lines are not publicly available in comprehensive tables, hepatocellular carcinoma (HCC) cell lines with high FGF19 expression, such as Huh7 and Hep3B, are expected to be sensitive[4]. The general potency of this compound against FGFR4 is reported to be an IC50 of less than 10 nM[3].
Q3: What is the key signaling pathway targeted by this compound?
A3: this compound targets the FGF19-FGFR4 signaling pathway. In sensitive cancer cells, the binding of FGF19 to FGFR4 triggers the receptor's dimerization and autophosphorylation. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream oncogenic pathways, including the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting FGFR4, this compound effectively shuts down these downstream signals.
Q4: How can I determine if my cell line of interest is a good candidate for this compound treatment?
A4: A good candidate cell line for this compound treatment would typically exhibit high expression of FGF19 and FGFR4. You can assess the expression levels of FGF19 and FGFR4 in your cell line using techniques such as quantitative PCR (qPCR) for mRNA levels or Western blotting and ELISA for protein levels. Cell lines with a known dependence on the FGF19-FGFR4 signaling pathway for their growth are ideal candidates.
Q5: Are there known mechanisms of resistance to this compound?
A5: Yes, resistance to FGFR4 inhibitors like this compound can develop. Two potential mechanisms of resistance in HCC cell lines have been identified:
-
Activation of bypass signaling pathways: The activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can mediate both acquired and intrinsic resistance to FGFR4 inhibitors. This bypass mechanism allows cancer cells to continue proliferating despite the inhibition of FGFR4[5].
-
FGFR redundancy: The co-expression of other FGFR family members, such as FGFR3, can limit the efficacy of selective FGFR4 inhibitors. In such cases, other FGFRs can compensate for the inhibition of FGFR4, promoting cell survival[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Low or absent FGF19/FGFR4 expression: The cell line may not be dependent on the FGF19-FGFR4 signaling pathway for survival. | - Confirm FGF19 and FGFR4 expression levels using qPCR or Western blot.- Select a cell line known to have high FGF19/FGFR4 expression for positive control experiments. |
| 2. Drug inactivity: The this compound compound may have degraded. | - Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C).- Prepare fresh dilutions for each experiment. | |
| 3. Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to induce a significant effect. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette for more consistent dispensing. |
| 2. Edge effects in the microplate: Evaporation from the outer wells of the plate can lead to increased drug concentration and affect cell growth. | - Avoid using the outermost wells of the microplate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| 3. Incomplete dissolution of formazan crystals (in MTT assay): This can lead to inaccurate absorbance readings. | - Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| Cells initially respond to this compound but then resume proliferation. | 1. Development of acquired resistance: Cells may have activated bypass signaling pathways. | - Analyze treated cells for the activation of alternative signaling pathways, such as the EGFR pathway (e.g., by checking for phosphorylated EGFR).- Consider combination therapy with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor). |
| 2. Presence of a resistant subpopulation: The initial cell population may have contained a small number of resistant cells that were selected for during treatment. | - Perform single-cell cloning to isolate and characterize the resistant population.- Analyze the genomic or proteomic profile of the resistant clones to identify potential resistance mechanisms. |
Data Presentation
Table 1: Summary of Cell Line Sensitivity to FGFR4 Inhibition
| Cell Line | Cancer Type | FGF19 Expression Status | Expected Sensitivity to this compound | Reference |
| Huh7 | Hepatocellular Carcinoma | High | Sensitive | [4] |
| Hep3B | Hepatocellular Carcinoma | High | Sensitive | [4] |
| JHH-7 | Hepatocellular Carcinoma | High | Sensitive | Not directly for this compound, but used in FGFR4 inhibitor studies |
Note: This table provides expected sensitivity based on FGF19 expression and use in FGFR4 inhibitor studies. Specific IC50 values for this compound in these cell lines are not yet widely published. Researchers should experimentally determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent hepatocellular carcinoma cell lines.
Materials:
-
HCC cell lines (e.g., Huh7, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ABSK011)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture HCC cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Determining Cell Line Sensitivity to this compound.
References
- 1. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FGF19 Biomarker Validation for Irpagratinib Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fibroblast Growth Factor 19 (FGF19) as a biomarker in clinical trials for Irpagratinib (ABSK011).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using FGF19 as a biomarker for this compound?
This compound is a highly selective and potent oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. The FGF19-FGFR4 signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC)[2][3]. FGF19 is the specific ligand for FGFR4, and its overexpression, observed in approximately 30% of HCC patients, leads to the activation of this oncogenic pathway[4][5][6][7]. This activation promotes tumor cell proliferation and survival[3]. By selecting patients with FGF19 overexpression, this compound treatment can be targeted to the population most likely to respond to FGFR4 inhibition. Clinical data has demonstrated promising anti-tumor activity of this compound in FGF19-positive HCC patients[2][8].
Q2: What methods are used to determine FGF19 status in patients for this compound trials?
The primary method for determining FGF19 status in clinical trials for this compound and other FGFR4 inhibitors is immunohistochemistry (IHC) to detect protein overexpression[9][10]. Other methods that have been explored include quantitative reverse transcription PCR (qRT-PCR) to measure mRNA expression and fluorescence in situ hybridization (FISH) to detect FGF19 gene amplification[11][12]. While FGF19 gene amplification can drive overexpression, it is not always the underlying cause[12]. Therefore, IHC is often the preferred method for patient selection as it directly measures the protein target.
Q3: What are the expected response rates to this compound in FGF19-positive patients?
Multiple clinical trials have demonstrated the efficacy of this compound, both as a monotherapy and in combination with other agents, in FGF19-positive HCC patients. The objective response rates (ORR) have been notable. For instance, in a phase 1 trial, this compound monotherapy showed a 22% ORR in patients with high FGF19 expression[13]. In combination with the PD-L1 inhibitor atezolizumab, the ORR has been reported to be as high as 50% in FGF19-positive HCC patients[4][7][8][14].
Quantitative Data Summary
The following tables summarize the clinical trial data for this compound in FGF19-positive HCC patients.
Table 1: this compound Monotherapy in FGF19-Positive HCC
| Clinical Trial Phase | Dosing Cohort | Objective Response Rate (ORR) | Reference |
| Phase 1 | 160mg BID | 33.3% (2/6) | [13] |
| Phase 1 | High FGF19 Expression | 22% (4/18) | [13] |
| Phase 1b (BID cohorts) | Prior Therapies | 40.7% | [2][15] |
Table 2: this compound in Combination with Atezolizumab in FGF19-Positive HCC
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Confirmed ORR | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase 2 (ABSK011-201) | Treatment-Naïve | 50.0% | 33.3% | 91.7% | 7.0 months |[4][7] | | Phase 2 (ABSK011-201) | Pretreated | 52.9% | 41.2% | 70.6% | 8.3 months |[4][7] | | Phase 2 (220mg BID cohort) | FGF19+ HCC | 50% (5/10) | Not Reported | Not Reported | Not Reported |[8][16] |
Experimental Protocols
Detailed Methodology: FGF19 Immunohistochemistry (IHC) Protocol
This protocol provides a general framework for FGF19 IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific antibody concentrations, incubation times, and antigen retrieval methods is crucial.
-
Specimen Preparation:
-
Cut FFPE tissue sections at 3-5 µm and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through a series of graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 8.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a steamer, water bath, or pressure cooker.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a protein block (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding[17].
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FGF19 antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse slides with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired stain intensity develops.
-
Monitor the reaction under a microscope.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Differentiate in acid alcohol and "blue" in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Troubleshooting Guides
Troubleshooting Common IHC Issues for FGF19 Staining
| Issue | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Inactive primary or secondary antibody. | Use a new batch of antibody. Ensure proper storage conditions. Run positive controls.[18] |
| Inadequate antigen retrieval. | Optimize antigen retrieval method (heat, enzyme), buffer pH, and incubation time.[17] | |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubation time.[18] | |
| Tissue dried out during the procedure. | Keep slides in a humidified chamber during incubations.[18] | |
| High Background Staining | Non-specific binding of primary or secondary antibody. | Increase the concentration and duration of the blocking step. Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[19] |
| Endogenous peroxidase activity not fully blocked. | Increase the duration or concentration of the hydrogen peroxide block.[18] | |
| High concentration of primary or secondary antibody. | Titrate the antibodies to their optimal concentrations.[19] | |
| Non-Specific Staining | Cross-reactivity of the primary antibody. | Use a monoclonal antibody if a polyclonal antibody is being used.[19] |
| Presence of endogenous biotin (if using a biotin-based detection system). | Use an avidin-biotin blocking kit.[19] |
Visualizations
Caption: FGF19-FGFR4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for FGF19 immunohistochemistry (IHC).
Caption: Troubleshooting decision tree for FGF19 IHC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. targetedonc.com [targetedonc.com]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. onclive.com [onclive.com]
- 8. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]
- 9. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Abbisko Therapeutics - 上海和誉生物医药科技有限公司-Abbisko Therapeutics announces preliminary Phase I safety and efficacy results of this compound (ABSK011) in patients in second-line hepatocellular carcinoma with FGF19 overexpression [abbisko.com]
- 14. mims.com [mims.com]
- 15. researchgate.net [researchgate.net]
- 16. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 17. bosterbio.com [bosterbio.com]
- 18. origene.com [origene.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A New Frontier in Hepatocellular Carcinoma: Evaluating the Synergy of Irpagratinib and PD-1/PD-L1 Inhibition
For researchers, scientists, and drug development professionals, the combination of targeted therapy and immunotherapy is a promising strategy in oncology. This guide provides a comparative analysis of the efficacy of irpagratinib, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in combination with programmed cell death protein-1 (PD-1) or its ligand (PD-L1) inhibitors for the treatment of advanced hepatocellular carcinoma (HCC).
The landscape of advanced hepatocellular carcinoma (HCC) treatment is rapidly evolving, with combination therapies at the forefront of innovation. This guide delves into the efficacy and mechanisms of this compound when combined with PD-1/PD-L1 inhibitors, offering a comparison with existing therapeutic alternatives. Dysregulation of the FGF19-FGFR4 signaling pathway is a key driver in a subset of HCC, making it a prime target for therapy.[1] this compound (ABSK011) is a highly selective and potent FGFR4 inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.[2]
Clinical Efficacy of this compound in Combination with Atezolizumab
A key clinical study evaluating this combination is the Phase II ABSK-011-201 trial (NCT05441475), which investigates the safety and efficacy of this compound plus the PD-L1 inhibitor atezolizumab in patients with advanced HCC, particularly those with FGF19 overexpression.
Key Clinical Trial Findings
Updated results from the ABSK-011-201 trial, presented at the 2025 ESMO Gastrointestinal Cancers Congress, have demonstrated encouraging anti-tumor activity and a manageable safety profile for the this compound and atezolizumab combination in both treatment-naive and previously treated patients with FGF19-overexpressing advanced HCC.[3][4][5]
The combination has shown the potential for deep and durable responses.[3] Notably, in a cohort of patients who had previously received immune checkpoint inhibitor therapy, the combination of 220mg this compound twice daily with atezolizumab achieved a 50% objective response rate (ORR).[6][7]
Here is a summary of the efficacy data from the dose-expansion part of the trial:
| Patient Population | Metric | Result |
| Treatment-Naive (n=12/15 response-evaluable) | Overall Response Rate (ORR) | 50.0% |
| Confirmed ORR | 33.3% | |
| Disease Control Rate (DCR) | 91.7% | |
| Median Progression-Free Survival (PFS) | 7.0 months (95% CI, 2.8-not evaluable) | |
| Previously Treated (n=17/18 response-evaluable) | Overall Response Rate (ORR) | 52.9% |
| Confirmed ORR | 41.2% | |
| Disease Control Rate (DCR) | 70.6% | |
| Median Progression-Free Survival (PFS) | 8.3 months (95% CI, 1.6-not evaluable) |
Data from the Phase 2 ABSK-011-201 trial presented at the 2025 ESMO Gastrointestinal Cancers Congress.[3]
Comparison with Alternative Therapies
The current standard of care for first-line treatment of unresectable HCC is often a combination of atezolizumab and bevacizumab. For patients who progress on first-line immunotherapy, subsequent treatment options typically include multi-kinase inhibitors (MKIs) such as sorafenib, lenvatinib, regorafenib, and cabozantinib. The this compound-atezolizumab combination offers a promising alternative, particularly for the subset of patients with FGF19-overexpressing tumors.
| Therapy | Mechanism of Action | Reported Efficacy (Second-line setting) |
| This compound + Atezolizumab | Selective FGFR4 inhibitor + PD-L1 inhibitor | ORR: 52.9% (in previously treated FGF19+ HCC) |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | Modest survival benefit |
| Lenvatinib | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, KIT, RET) | Non-inferior to sorafenib in first-line |
| Regorafenib | Multi-kinase inhibitor (VEGFR, TIE2, PDGFR, FGFR) | Improved survival after sorafenib failure |
| Cabozantinib | Multi-kinase inhibitor (MET, VEGFR, AXL) | Improved survival after sorafenib failure |
Underlying Mechanism and Preclinical Evidence
The synergy between this compound and PD-1/PD-L1 inhibitors is believed to stem from the modulation of the tumor microenvironment. Preclinical studies suggest that inhibiting the FGF19-FGFR4 signaling pathway can have immunomodulatory effects, potentially enhancing the efficacy of immune checkpoint blockade.
A preclinical study using HCC models demonstrated that this compound exhibits broad synergistic and combinatory anti-tumor effects with various therapeutic agents, including anti-PD-(L)1 agents.[2] The combination of this compound with agents like atezolizumab and bevacizumab resulted in more profound anti-tumor effects than single-agent treatments in cell-derived xenografts, patient-derived xenografts, and humanized models.[2]
Experimental Protocols
Phase II ABSK-011-201 Clinical Trial (NCT05441475)
This is an open-label, multi-center Phase II study.
-
Part A (Dose Escalation): Enrolled patients with advanced or unresectable HCC. Patients received atezolizumab at 1200 mg every 3 weeks plus escalating doses of this compound (180 mg daily, 320 mg daily, 160 mg twice daily, or 220 mg twice daily).[3]
-
Part B (Dose Expansion): Enrolled patients with FGF19-overexpressing advanced or unresectable HCC who were either treatment-naive or had received one prior line of systemic therapy.[3] Patients were required to have an ECOG performance status of 0 or 1 and Child-Pugh class A or B (score 5-7) disease.[3]
Preclinical Synergy Studies
-
Models: A range of preclinical models were utilized, including cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models.[2]
-
Methodology: The combination effects of this compound with various therapeutic agents, including atezolizumab, were evaluated. The primary endpoint was the inhibition of tumor progression compared to single-agent treatments.[2]
Potential Mechanisms of Resistance
While the combination shows promise, understanding potential resistance mechanisms is crucial for long-term patient benefit. Resistance to atezolizumab in combination with bevacizumab has been associated with a high ratio of regulatory T cells (Tregs) to effector T cells and the expression of oncofetal genes like GPC3 and AFP.[8] Although specific resistance mechanisms to the this compound-atezolizumab combination are yet to be fully elucidated, it is plausible that similar pathways involving the tumor immune microenvironment could play a role. Further research into acquired resistance mechanisms will be vital for developing subsequent lines of therapy.
Conclusion
The combination of this compound with PD-1/PD-L1 inhibitors, specifically atezolizumab, represents a promising therapeutic strategy for patients with advanced hepatocellular carcinoma, particularly those with FGF19 overexpression. The clinical data from the Phase II ABSK-011-201 trial demonstrates significant efficacy in a patient population with a high unmet medical need. The favorable safety profile further supports its potential as a valuable addition to the HCC treatment armamentarium. Ongoing and future studies will be critical to further define its role in the evolving landscape of HCC therapy and to understand the mechanisms of synergy and potential resistance.
References
- 1. 50% ORR: Impressive Clinical Trial Data for this compound Combined with Atezolizumab in Advanced Hepatocellular Carcinoma Stuns ESMO-GI Congress [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. youtube.com [youtube.com]
- 5. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
- 6. Abbisko Therapeutics to Present Updated Results from the Phase 2 Study of this compound in Combination with Atezolizumab for the Treatment of Advanced Hepatocellular Carcinoma at the 2025 ESMO GI Congress [prnewswire.com]
- 7. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC - BioSpace [biospace.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
Irpagratinib: A Synergistic Partner in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Irpagratinib (ABSK011), a highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), is demonstrating significant promise not only as a monotherapy but also as a potent synergistic partner with other targeted therapies and immunotherapies in the treatment of hepatocellular carcinoma (HCC) and potentially other solid tumors. Preclinical and emerging clinical data highlight its ability to enhance anti-tumor effects when combined with various agents, offering new avenues for therapeutic strategies.
Executive Summary
Current research indicates that this compound exhibits broad synergistic anti-tumor effects when combined with several classes of targeted therapies. In preclinical HCC models, synergistic activity has been observed with the multi-kinase inhibitor lenvatinib, the immune checkpoint inhibitor atezolizumab in combination with the anti-angiogenic agent bevacizumab, anti-PD-(L)1 antibodies, SHP2 inhibitors, and EGFR antagonists.
Clinically, the combination of this compound with atezolizumab has shown encouraging results in patients with FGF19-overexpressing HCC. The Phase 2 ABSK-011-201 study demonstrated an objective response rate (ORR) of over 50% in both treatment-naïve and previously treated patient populations, with a manageable safety profile. These findings suggest that targeting the FGF19-FGFR4 signaling pathway with this compound can sensitize tumors to immunotherapy, leading to deeper and more durable responses.
This guide provides a comparative overview of the synergistic effects of this compound with other targeted therapies, supported by available experimental data and detailed methodologies for key experiments.
Preclinical Synergistic Effects of this compound
An array of preclinical studies has explored the synergistic potential of this compound in combination with various targeted and immune-oncology agents in HCC models. These studies have consistently shown that combination approaches lead to more profound anti-tumor effects, including tumor regression and inhibition of tumor progression, compared to single-agent treatments.[1]
Table 1: Summary of Preclinical Synergistic Combinations with this compound in HCC Models
| Combination Agent | Therapeutic Class | Preclinical Model Types | Observed Synergistic Effect |
| Lenvatinib | Multi-kinase inhibitor | Cell-derived xenografts, Patient-derived xenografts | Enhanced tumor growth inhibition |
| Atezolizumab + Bevacizumab | Anti-PD-L1 + Anti-VEGF | Engineered syngeneic models, Humanized models | Significant tumor regression |
| Anti-PD-(L)1 Antibodies | Immune Checkpoint Inhibitor | Engineered syngeneic models, Humanized models | Increased anti-tumor immunity |
| SHP2 Inhibitors | PTPN11/SHP2 Phosphatase Inhibitor | Cell-derived xenografts, Patient-derived xenografts | More profound tumor growth inhibition |
| EGFR Antagonists | Epidermal Growth Factor Receptor Inhibitor | Cell-derived xenografts, Patient-derived xenografts | Enhanced anti-proliferative effect |
Note: Specific quantitative data on tumor growth inhibition (TGI) percentages and combination index (CI) values from these preclinical studies are not yet publicly available in full-text publications. The information is based on published conference abstracts.
Clinical Efficacy of this compound in Combination Therapy
The most robust clinical data for this compound in a synergistic combination comes from the Phase 2 ABSK-011-201 trial (NCT05441475), which evaluated this compound plus the anti-PD-L1 antibody atezolizumab in patients with advanced HCC with FGF19 overexpression.
Table 2: Efficacy of this compound in Combination with Atezolizumab in FGF19+ Advanced HCC (ABSK-011-201 Study)
| Patient Population | Objective Response Rate (ORR) | Confirmed ORR | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=12/15) | 50.0% | 33.3% | 91.7% | 7.0 months |
| Pretreated with ICI (n=17/18) | 52.9% | 41.2% | 70.6% | 8.3 months |
Data presented at the 2025 ESMO Gastrointestinal Cancers Congress.[2][3]
These results are particularly noteworthy as they demonstrate a significant clinical benefit in both first-line and previously treated patients, a population with high unmet medical need. The manageable safety profile of this combination further supports its therapeutic potential.[2][3]
Building on these promising results, a Phase 2 clinical trial (IAPETUS, NCT07010497) is planned to evaluate a triplet combination of this compound, atezolizumab, and bevacizumab in patients with advanced or unresectable HCC harboring FGF19 overexpression.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other targeted therapies are believed to stem from the complementary mechanisms of action that target multiple oncogenic pathways.
This compound and Immune Checkpoint Inhibitors (e.g., Atezolizumab)
This compound's inhibition of the FGF19-FGFR4 pathway can modulate the tumor microenvironment, making it more susceptible to immune-mediated killing. This "hotting up" of the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors like atezolizumab, which work by restoring the anti-tumor activity of T cells.
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited in conference abstracts are not yet publicly available. However, the following are representative methodologies for assessing synergistic effects in cancer research.
In Vitro Synergy Assessment (Combination Index)
Objective: To determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Methodology:
-
Cell Culture: Culture human HCC cell lines (e.g., Hep3B, Huh7) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., lenvatinib) in a suitable solvent like DMSO.
-
Dose-Response Matrix: Seed cells in 96-well plates and treat with a range of concentrations of each drug individually and in combination at a constant ratio.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5][6]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another targeted therapy in a xenograft mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation: Subcutaneously implant human HCC cells with FGF19 overexpression into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.[7][8]
Conclusion and Future Directions
The available evidence strongly suggests that this compound has the potential to be a cornerstone of combination therapies for FGF19-driven cancers, particularly HCC. Its synergistic effects with a range of other targeted and immunotherapeutic agents open up numerous possibilities for novel treatment regimens that could lead to improved patient outcomes.
Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions. The ongoing and planned clinical trials will be crucial in validating the preclinical findings and establishing the clinical utility of this compound-based combination therapies. The identification of predictive biomarkers beyond FGF19 overexpression will also be essential for optimizing patient selection and personalizing treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. mims.com [mims.com]
- 4. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 5. Calculation of combination index (CI) [bio-protocol.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor growth inhibition studies [bio-protocol.org]
- 8. In vivo tumor growth inhibition studies [bio-protocol.org]
Validating Irpagratinib's In Vivo Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals invested in the landscape of targeted cancer therapies, particularly for hepatocellular carcinoma (HCC), understanding the in vivo target engagement of novel inhibitors is paramount. This guide provides a comparative analysis of Irpagratinib (ABSK011), a selective FGFR4 inhibitor, against other alternatives, supported by available preclinical and clinical data. The focus is on the experimental validation of how effectively these compounds engage their intended target, the Fibroblast Growth Factor Receptor 4 (FGFR4), in a living system.
This compound is an orally active, highly selective, and irreversible inhibitor of FGFR4.[1][2] It is currently under investigation primarily for the treatment of HCC in patients with an overexpression of FGF19, the ligand for FGFR4.[3][4] The core mechanism of this compound involves its covalent binding to the cysteine 552 residue within the active site of FGFR4, which blocks the receptor's autophosphorylation and subsequent downstream signaling.[2] This targeted action is crucial for its anti-tumor activity in HCC models driven by the FGF19-FGFR4 signaling axis.[5][6]
Comparative Analysis of In Vivo Target Engagement
To provide a clear comparison, this guide summarizes the available data on the in vivo target engagement and anti-tumor efficacy of this compound and its key competitors, Roblitinib (FGF401) and Fisogatinib (BLU-554).
| Feature | This compound (ABSK011) | Roblitinib (FGF401) | Fisogatinib (BLU-554) |
| Mechanism of Action | Irreversible covalent inhibitor of FGFR4[2] | Reversible covalent inhibitor of FGFR4[7] | Selective, potent oral inhibitor of FGFR4[8] |
| In Vivo Model | Subcutaneous xenograft tumor model (HCC)[2] | Xenograft animal models (HCC)[7] | Xenograft and patient-derived xenograft (PDX) models (HCC)[8] |
| Target Engagement Metric | Dose-dependent inhibition of tumor growth[2] | Consistent PK/PD relationship with dose-dependent inhibition of phospho-FGFR4 over total FGFR4 in tumors[7] | Dose-dependent tumor regression in FGF19-positive xenograft models[8] |
| Reported In Vivo Efficacy | Induced tumor regression in a subcutaneous xenograft tumor model[2] | Robustly induces regression/stasis in a dose-dependent manner in cell-line derived and patient-derived HCC xenografts[1] | Elicited clinical responses in patients with tumor FGF19 overexpression in advanced HCC[9] |
| Clinical ORR (FGF19+ HCC) | Monotherapy: 22% (Phase I)[10] | Data not yet mature in combination studies[11] | 17% (Phase I)[8] |
Signaling Pathway and Experimental Workflow
The FGF19-FGFR4 signaling pathway plays a critical role in the development and progression of certain cancers, particularly HCC. The following diagrams illustrate this pathway and a typical experimental workflow for validating in vivo target engagement.
References
- 1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 4. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for this compound (ABSK011) in the Treatment of HCC [prnewswire.com]
- 5. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC - BioSpace [biospace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abbisko Therapeutics - 上海和誉生物医药科技有限公司-Abbisko Therapeutics announces preliminary Phase I safety and efficacy results of this compound (ABSK011) in patients in second-line hepatocellular carcinoma with FGF19 overexpression [abbisko.com]
- 11. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Irpagratinib in the Treatment of Advanced Hepatocellular Carcinoma
A detailed guide for researchers and drug development professionals on the clinical trial outcomes of Irpagratinib versus standard-of-care therapies in advanced hepatocellular carcinoma (HCC).
This guide provides a comprehensive comparative analysis of the clinical trial outcomes for this compound, a novel selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, against established first- and second-line treatments for advanced hepatocellular carcinoma (HCC). The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating informed decision-making and future research directions.
Introduction to this compound and its Mechanism of Action
This compound (formerly ABSK011) is an investigational, orally administered small molecule inhibitor that selectively targets FGFR4.[1] The FGF19-FGFR4 signaling pathway is implicated in the pathogenesis of a subset of HCC, with approximately 30% of patients exhibiting FGF19 overexpression, which is associated with a more aggressive disease course and poorer prognosis.[2] this compound is designed to inhibit this pathway, thereby impeding tumor growth and proliferation in this molecularly defined patient population.[1] Recent clinical trials have explored its efficacy and safety both as a monotherapy and in combination with other systemic agents.
First-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview
The current standard of care for first-line treatment of advanced HCC has evolved from tyrosine kinase inhibitors (TKIs) to immunotherapy-based combinations. This section compares the clinical trial outcomes of this compound in combination with atezolizumab with established first-line therapies.
Efficacy of First-Line Therapies
| Treatment Regimen | Clinical Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound + Atezolizumab | ABSK-011-201 (Phase 2) | Treatment-Naive, FGF19+ | Not Reached | 7.0 months | 50.0% |
| Atezolizumab + Bevacizumab | IMbrave150 (Phase 3) | Treatment-Naive | 19.2 months | 6.9 months | 30% |
| Lenvatinib | REFLECT (Phase 3) | Treatment-Naive | 13.6 months | 7.4 months | 24.1% |
| Sorafenib | SHARP (Phase 3) | Treatment-Naive | 10.7 months | 5.5 months | 2% |
Safety and Tolerability of First-Line Therapies
| Treatment Regimen | Common Grade ≥3 Adverse Events |
| This compound + Atezolizumab | Increased ALT (13.3%), Increased AST (13.3%), Decreased white blood cell count (6.7%), Decreased platelet count (6.7%), Increased blood bilirubin (6.7%)[3] |
| Atezolizumab + Bevacizumab | Hypertension (15.2%), Increased AST (7.8%), Increased ALT (6.1%), Proteinuria (3.0%)[4] |
| Lenvatinib | Hypertension (23%), Diarrhea (8%), Decreased appetite (5%), Decreased platelet count (5%), Palmar-plantar erythrodysesthesia (3%)[5] |
| Sorafenib | Hand-foot skin reaction (8%), Diarrhea (8%), Fatigue (5%)[6] |
Second-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview
For patients who progress on first-line therapy, several treatment options are available. This section compares the outcomes of this compound in a pre-treated population with established second-line therapies.
Efficacy of Second-Line Therapies
| Treatment Regimen | Clinical Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound + Atezolizumab | ABSK-011-201 (Phase 2) | ICI-Exposed, FGF19+ | Not Reached | 8.3 months | 52.9% |
| Regorafenib | RESORCE (Phase 3) | Sorafenib-Pretreated | 10.6 months | 3.1 months | 11% |
| Cabozantinib | CELESTIAL (Phase 3) | Sorafenib-Pretreated | 10.2 months | 5.2 months | 4% |
| Ramucirumab | REACH-2 (Phase 3) | Sorafenib-Pretreated, AFP ≥400 ng/mL | 8.5 months | 2.8 months | 4.6% |
Safety and Tolerability of Second-Line Therapies
| Treatment Regimen | Common Grade ≥3 Adverse Events |
| This compound + Atezolizumab | Increased ALT (11.1%), Increased blood bilirubin (11.1%), Increased AST (5.6%), Diarrhea (5.6%), Decreased white blood cell count (5.6%)[3] |
| Regorafenib | Hypertension (15.2%), Hand-foot skin reaction (12.6%), Fatigue (9.1%), Diarrhea (3.2%)[7] |
| Cabozantinib | Palmar-plantar erythrodysesthesia (13%), Hypertension (16%), Diarrhea (10%), Increased AST (12%), Fatigue (10%)[8] |
| Ramucirumab | Hypertension (12.2%), Hyponatremia (5.6%)[9] |
Experimental Protocols of Key Clinical Trials
A summary of the methodologies for the pivotal clinical trials discussed in this guide is provided below.
| Clinical Trial | Phase | Design | Patient Population | Key Endpoints |
| ABSK-011-201 (this compound + Atezolizumab) | 2 | Open-label | Advanced HCC with FGF19 overexpression, treatment-naive or ICI-exposed. | ORR, PFS, DOR, DCR, OS, Safety |
| IMbrave150 (Atezolizumab + Bevacizumab) | 3 | Randomized, open-label | Unresectable HCC, no prior systemic therapy, Child-Pugh class A.[10][11] | OS, PFS, ORR, DOR, Safety[11] |
| REFLECT (Lenvatinib) | 3 | Randomized, open-label, non-inferiority | Unresectable HCC, no prior systemic therapy, Child-Pugh class A.[12][13] | OS (non-inferiority), PFS, TTP, ORR, Safety[14] |
| SHARP (Sorafenib) | 3 | Randomized, double-blind, placebo-controlled | Advanced HCC, no prior systemic therapy, Child-Pugh class A.[6][15] | OS, Time to symptomatic progression, TTP, DCR, Safety |
| RESORCE (Regorafenib) | 3 | Randomized, double-blind, placebo-controlled | HCC with progression on sorafenib, Child-Pugh class A.[16][17] | OS, PFS, TTP, ORR, DCR, Safety[17] |
| CELESTIAL (Cabozantinib) | 3 | Randomized, double-blind, placebo-controlled | Advanced HCC with progression on up to two prior systemic therapies (including sorafenib), Child-Pugh class A.[8] | OS, PFS, ORR, Safety[18] |
| REACH-2 (Ramucirumab) | 3 | Randomized, double-blind, placebo-controlled | Advanced HCC with progression on sorafenib and AFP ≥400 ng/mL, Child-Pugh class A.[9][19] | OS, PFS, ORR, Time to progression, Safety[19] |
Visualizing Key Pathways and Workflows
FGF19-FGFR4 Signaling Pathway
The following diagram illustrates the FGF19-FGFR4 signaling pathway, the target of this compound. Overexpression of FGF19 leads to the activation of FGFR4, which in turn stimulates downstream pathways promoting cell proliferation and survival.
Clinical Trial Workflow for Advanced HCC
The diagram below outlines a generalized workflow for a clinical trial investigating a new systemic therapy for advanced HCC, from patient screening to data analysis.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. onclive.com [onclive.com]
- 4. karger.com [karger.com]
- 5. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III RESORCE Study Data Show Regorafenib Improves Overall Survival in Previously Treated Patients With Unresectable Liver Cancer - The ASCO Post [ascopost.com]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. IMbrave150 Trial Atezolizumab Plus Bevacizumab Improves Survival in Unresectable HCC - The ASCO Post [ascopost.com]
- 12. lenvimahcp.com [lenvimahcp.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Regorafenib as Second-Line Systemic Therapy May Change the Treatment Strategy and Management Paradigm for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 18. Serum Alpha-fetoprotein Levels and Clinical Outcomes in the Phase III CELESTIAL Study of Cabozantinib versus Placebo in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ramucirumab after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebo-controlled, phase 3 trial. | Read by QxMD [read.qxmd.com]
A Head-to-Head Battle: Unraveling the Kinase Selectivity of Leading FGFR Inhibitors
A deep dive into the comparative kinase selectivity of pemigatinib, infigratinib, erdafitinib, and futibatinib, providing researchers, scientists, and drug development professionals with essential data to inform their therapeutic strategies. This guide scrutinizes their on-target potency and off-target profiles, supported by experimental data and detailed methodologies.
The landscape of targeted cancer therapy has been significantly shaped by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These small molecules have shown remarkable efficacy in tumors harboring FGFR gene alterations. However, their clinical utility is not solely defined by their on-target potency but also by their kinase selectivity—the ability to inhibit the intended target while sparing other kinases. Poor selectivity can lead to off-target toxicities, limiting therapeutic windows and impacting patient outcomes. This guide provides a head-to-head comparison of the kinase selectivity of four prominent FGFR inhibitors: pemigatinib, infigratinib, erdafitinib, and futibatinib.
On-Target Potency: A Comparative Analysis
All four inhibitors demonstrate potent inhibition of the primary FGFR isoforms (FGFR1, 2, and 3), which are frequently implicated in oncogenesis. However, subtle differences in their half-maximal inhibitory concentrations (IC50) exist, reflecting variations in their chemical structures and binding modes.
Pemigatinib exhibits potent and selective inhibition of FGFR1, 2, and 3 with IC50 values of 0.4 nM, 0.5 nM, and 1.0 nM, respectively.[1][2][3] Its activity against FGFR4 is weaker, with an IC50 of 30 nM.[1][2][3]
Infigratinib is a selective inhibitor of FGFR1, 2, and 3, with IC50 values of 1.1 nM, 1.0 nM, and 2.0 nM, respectively.[4] Similar to pemigatinib, it shows lower potency against FGFR4, with an IC50 of 61 nM.[4]
Erdafitinib is a pan-FGFR inhibitor, potently targeting all four FGFR family members with IC50 values of 1.2 nM for FGFR1, 2.5 nM for FGFR2, 3.0 nM for FGFR3, and 5.7 nM for FGFR4.[5][6][7]
Futibatinib , an irreversible inhibitor, demonstrates potent and nearly equipotent inhibition of FGFR1, 2, 3, and 4, with IC50 values of 1.8 nM, 1.6 nM, and 3.7 nM for FGFR1, FGFR3, and FGFR4 respectively.[8]
Off-Target Profile: The Selectivity Spectrum
A crucial aspect of any kinase inhibitor is its off-target activity. Unintended inhibition of other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), can lead to significant side effects. The selectivity of these four FGFR inhibitors against a panel of other kinases varies, highlighting their distinct pharmacological profiles.
A key off-target kinase for FGFR inhibitors is VEGFR2 (also known as KDR). Inhibition of VEGFR2 is associated with toxicities such as hypertension and proteinuria.
-
Pemigatinib shows significantly less activity against VEGFR2, with a reported IC50 of 182 nM, indicating a high degree of selectivity for FGFRs over VEGFR2.[1][3]
-
Infigratinib also demonstrates good selectivity, being over 40-fold more selective for FGFR1/2/3 compared to VEGFR2.[9]
-
Erdafitinib inhibits VEGFR2 with an IC50 of 36.8 nM, making it approximately 30-fold less potent against VEGFR2 compared to FGFR1.[5][6]
-
Futibatinib exhibits high selectivity, with a KINOMEscan screen of 387 kinases showing that besides FGFRs, only MAPK12 and INSR were inhibited by more than 50% at a concentration of 100 nM.[8]
The following table summarizes the reported IC50 values for each inhibitor against the FGFR family and the key off-target kinase, VEGFR2.
| Kinase | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) | Erdafitinib IC50 (nM) | Futibatinib IC50 (nM) |
| FGFR1 | 0.4[1][2][3] | 1.1[4] | 1.2[5][6][7] | 1.8[8] |
| FGFR2 | 0.5[1][2][3] | 1.0[4] | 2.5[5][6][7] | N/A |
| FGFR3 | 1.0[1][2][3] | 2.0[4] | 3.0[5][6][7] | 1.6[8] |
| FGFR4 | 30[1][2][3] | 61[4] | 5.7[5][6][7] | 3.7[8] |
| VEGFR2 | 182[1][3] | >40-fold selective vs FGFR1-3[9] | 36.8[5][6] | Highly selective[8] |
Visualizing the FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which, upon aberrant activation, drives tumorigenesis. FGFR inhibitors act by blocking the ATP-binding pocket of the kinase domain, thereby inhibiting downstream signaling cascades.
Caption: Canonical FGFR signaling pathway and the point of intervention for FGFR inhibitors.
Experimental Protocols for Kinase Selectivity Assays
The determination of kinase selectivity is paramount in the preclinical evaluation of any kinase inhibitor. Two widely accepted methods for this are broad-panel kinase screening assays like KINOMEscan™ and in-solution assays such as LanthaScreen™.
KINOMEscan™ Assay Workflow
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Caption: A simplified workflow of the KINOMEscan™ assay for kinase inhibitor profiling.
Detailed Methodology for KINOMEscan™ Assay:
-
Kinase Immobilization: A panel of desired kinases is individually immobilized on a solid support (e.g., beads).
-
Competition Binding: The immobilized kinase is incubated in the presence of the test compound and a proprietary, active-site directed ligand that is tagged (e.g., with DNA). The test compound and the tagged ligand compete for binding to the kinase's active site.
-
Washing: Unbound compounds and ligands are removed through a series of wash steps.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically through quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of bound ligand is inversely proportional to the affinity of the test compound for the kinase. The results are often expressed as a percentage of the control (DMSO vehicle) and can be used to calculate the dissociation constant (Kd).
LanthaScreen™ TR-FRET Assay Workflow
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure kinase activity and inhibition.
Caption: Overview of the LanthaScreen™ TR-FRET kinase assay workflow.
Detailed Methodology for LanthaScreen™ Kinase Activity Assay:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a fluorescently labeled substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate. The extent of phosphorylation is dependent on the inhibitory activity of the test compound.
-
Detection: A solution containing a Terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added to the reaction.
-
TR-FRET Measurement: The reaction plate is read on a microplate reader capable of TR-FRET measurements. If the substrate is phosphorylated, the Tb-labeled antibody binds to it, bringing the Terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The data is used to generate dose-response curves and calculate the IC50 value for the test compound.
Conclusion
The selection of an appropriate FGFR inhibitor for a specific therapeutic application requires a nuanced understanding of its kinase selectivity profile. While all four inhibitors discussed—pemigatinib, infigratinib, erdafitinib, and futibatinib—are highly potent against their primary FGFR targets, they exhibit distinct off-target profiles. Pemigatinib and futibatinib appear to offer a higher degree of selectivity against VEGFR2, which may translate to a more favorable safety profile in the clinic. Erdafitinib's pan-FGFR activity might be advantageous in certain contexts but comes with a greater potential for off-target effects. The choice of inhibitor should, therefore, be guided by the specific FGFR alterations present in the tumor, the desired therapeutic window, and the potential for managing off-target toxicities. The experimental methodologies outlined provide a robust framework for the continued evaluation and comparison of existing and novel FGFR inhibitors.
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. glpbio.com [glpbio.com]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Irpagratinib Efficacy: A Comparative Analysis in FGF19-Positive versus FGF19-Negative Tumors
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Irpagratinib, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in tumors with and without the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19). The available clinical data exclusively focuses on FGF19-positive patient populations, particularly in Hepatocellular Carcinoma (HCC), as this compound is specifically designed to target the FGF19-FGFR4 signaling axis. While direct comparative studies in FGF19-negative tumors are not available, this guide will present the robust efficacy data in the targeted patient group and provide a mechanistic explanation for the presumed lack of efficacy in FGF19-negative settings.
Executive Summary
This compound has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced HCC characterized by FGF19 overexpression. As a highly selective inhibitor of FGFR4, its mechanism of action is intrinsically linked to the presence of the FGF19 ligand. In FGF19-positive tumors, this compound effectively blocks the oncogenic signaling cascade driven by the FGF19-FGFR4 axis. In contrast, in tumors lacking FGF19 overexpression, this signaling pathway is not a primary driver of tumor growth, and therefore, this compound is not expected to have a therapeutic effect. The development and clinical evaluation of this compound have been precisely focused on the biomarker-selected population of FGF19-positive HCC.
Data Presentation: Efficacy of this compound in FGF19-Positive Hepatocellular Carcinoma
The following tables summarize the clinical efficacy of this compound as a monotherapy and in combination with the anti-PD-L1 antibody, atezolizumab, in patients with FGF19-positive advanced HCC.
Table 1: this compound Monotherapy in Pre-treated FGF19+ aHCC
| Efficacy Endpoint | Result | Study |
| Objective Response Rate (ORR) | 44.8% (in patients who received prior ICI and mTKI therapy) | ABSK-011-101 (Phase 1)[1][2] |
| 36.8% (in all evaluable pre-treated patients) | ABSK-011-101 (Phase 1)[1][2] | |
| 40.7% (in patients with prior therapies) | First-in-human study[3][4][5][6] | |
| Disease Control Rate (DCR) | 79.3% (in patients who received prior ICI and mTKI therapy) | ABSK-011-101 (Phase 1)[1][2] |
| 78.9% (in all evaluable pre-treated patients) | ABSK-011-101 (Phase 1)[1][2] | |
| Median Duration of Response (mDoR) | 7.4 months | ABSK-011-101 (Phase 1)[1][2] |
| Median Progression-Free Survival (mPFS) | 5.5 months | ABSK-011-101 (Phase 1)[1][2] |
aHCC: advanced Hepatocellular Carcinoma; ICI: Immune Checkpoint Inhibitor; mTKI: multi-targeted Tyrosine Kinase Inhibitor
Table 2: this compound in Combination with Atezolizumab in FGF19+ aHCC
| Efficacy Endpoint | Treatment-Naive Patients | Pre-treated Patients (ICI-exposed) | Study |
| Overall Response Rate (ORR) | 50.0% | 52.9% | ABSK-011-201 (Phase 2)[7][8][9] |
| Confirmed ORR | 33.3% | 41.2% | ABSK-011-201 (Phase 2)[7][8] |
| Disease Control Rate (DCR) | 91.7% | 70.6% | ABSK-011-201 (Phase 2)[7][8] |
| Median Progression-Free Survival (mPFS) | 7.0 months | 8.3 months | ABSK-011-201 (Phase 2)[7][8] |
| Median Duration of Response (mDoR) | Not Reached | Not Reached | ABSK-011-201 (Phase 2)[7][8] |
Signaling Pathway and Mechanism of Action
The antitumor activity of this compound is dependent on the FGF19-FGFR4 signaling pathway. In approximately 30% of HCC patients, overexpression of FGF19 leads to the activation of FGFR4, which promotes tumor cell proliferation and survival.[10][11][12] this compound selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking this oncogenic signaling.
Caption: FGF19-FGFR4 Signaling Pathway Inhibition by this compound.
Experimental Protocols
The clinical efficacy data presented is primarily from the ABSK-011-101 (Phase 1) and ABSK-011-201 (Phase 2) studies. A registrational study, ABSK-011-205, is also underway.
ABSK-011-201 (Phase 2) Study Design
-
Study Type: A multi-center, open-label, Phase 2 study.
-
Patient Population: Patients with advanced or unresectable HCC with FGF19 overexpression. The trial included both treatment-naive and previously treated (ICI-exposed) cohorts.[7][13]
-
Intervention: this compound administered orally in combination with intravenous atezolizumab.[9]
-
Dosage: this compound 220mg BID plus atezolizumab 1200mg every 3 weeks.[9]
-
Primary Endpoint: Overall Response Rate (ORR).[8]
-
FGF19 Overexpression Determination: While specific cutoff values are not detailed in the provided search results, patient selection was based on the "biomarker selection of FGF19".[1] This typically involves immunohistochemistry (IHC) or RNA expression analysis of tumor tissue.
Caption: Clinical Trial Workflow for this compound Studies.
Comparison in FGF19-Negative Tumors
There is no clinical or preclinical data available from the provided search results to suggest that this compound has any efficacy in FGF19-negative tumors. The targeted nature of the drug, which specifically inhibits FGFR4, a receptor activated by FGF19, provides a strong rationale for this observation.
Mechanistic Rationale for Lack of Efficacy in FGF19-Negative Tumors:
-
Absence of an Oncogenic Driver: In FGF19-negative tumors, the FGF19-FGFR4 signaling pathway is not aberrantly activated and is therefore not a driver of tumor growth. Targeting a non-active pathway would not be expected to produce an anti-tumor effect.
-
High Selectivity of this compound: this compound is a highly selective inhibitor of FGFR4.[10][12][14] Its therapeutic effect is contingent on the inhibition of this specific receptor. In the absence of the FGF19 ligand to activate FGFR4, the target of this compound is essentially dormant in the context of oncogenic signaling.
Conclusion
This compound is a precision medicine that has demonstrated promising efficacy in a biomarker-selected population of HCC patients with FGF19 overexpression. The available data from clinical trials consistently show meaningful objective response rates, disease control, and durability of response in this patient group, both as a monotherapy and in combination with immunotherapy. Conversely, there is no evidence to support the use of this compound in FGF19-negative tumors, and a strong mechanistic rationale explains the presumed lack of efficacy in this population. Future research and clinical development of this compound will likely continue to focus on the FGF19-positive patient population where it has shown a clear therapeutic benefit.
References
- 1. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of ABSK-011 in Patients With Advanced Solid Tumor [clin.larvol.com]
- 2. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]
- 3. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 8. biopharmaapac.com [biopharmaapac.com]
- 9. mims.com [mims.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
A Meta-Analysis of Irpagratinib Clinical Trial Data: A Comparative Guide for Researchers
Irpagratinib (ABSK011) is an investigational, orally administered, highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is being developed as a targeted therapy for patients with advanced hepatocellular carcinoma (HCC) whose tumors exhibit overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[1][2] Dysregulation of the FGF19-FGFR4 signaling pathway is implicated in the pathogenesis of a subset of HCC, making it a promising therapeutic target.[2][3] This guide provides a meta-analysis of available clinical trial data on this compound and compares its performance with other approved systemic therapies for advanced HCC.
Mechanism of Action
This compound selectively and irreversibly binds to the FGFR4 kinase, inhibiting its autophosphorylation and downstream signaling.[3] This targeted inhibition is designed to block the oncogenic signaling cascade driven by the FGF19-FGFR4 axis, which is known to promote tumor cell proliferation and survival in HCC with FGF19 overexpression.[2] Preclinical studies have demonstrated that this compound exhibits synergistic anti-tumor effects when combined with other therapeutic agents, including immune checkpoint inhibitors and other targeted therapies.[3]
This compound Clinical Trial Data
This compound has been evaluated as both a monotherapy and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.
Monotherapy
In a Phase 1 study (ABSK-011-101), this compound monotherapy was evaluated in patients with advanced solid tumors, including a cohort of heavily pre-treated HCC patients with FGF19 overexpression. The updated results presented at ESMO 2024 demonstrated a manageable safety profile and promising anti-tumor activity.[4][5]
Combination Therapy with Atezolizumab
A Phase 2 study (ABSK-011-201) is evaluating this compound in combination with atezolizumab in patients with FGF19-overexpressing advanced HCC, in both treatment-naïve and previously treated populations.[6][7] Updated findings from this trial have shown encouraging efficacy and a manageable safety profile.[7][8][9][10][11]
Efficacy of this compound in Advanced HCC
The following table summarizes the key efficacy data from clinical trials of this compound in patients with FGF19-overexpressing advanced HCC.
| Clinical Trial | Treatment Setting | N | ORR | DCR | Median PFS | Median DOR |
| ABSK-011-101 (Phase 1) | Monotherapy, heavily pre-treated | 38 | 36.8% | 78.9% | 5.5 months | 7.4 months |
| (ICI and mTKI pre-treated subset) | 29 | 44.8% | 79.3% | 5.5 months | 7.4 months | |
| ABSK-011-201 (Phase 2) | Combination with Atezolizumab, Treatment-Naïve | 12/15 | 50.0% (confirmed 33.3%) | 91.7% | 7.0 months | Not Reached |
| Combination with Atezolizumab, Pre-treated | 17/18 | 52.9% (confirmed 41.2%) | 70.6% | 8.3 months | Not Reached |
ORR: Objective Response Rate, DCR: Disease Control Rate, PFS: Progression-Free Survival, DOR: Duration of Response, ICI: Immune Checkpoint Inhibitor, mTKI: multi-targeted Tyrosine Kinase Inhibitor.[4][5][6]
Safety Profile of this compound
The safety profile of this compound, both as a monotherapy and in combination with atezolizumab, has been reported as manageable.
| Adverse Event | This compound Monotherapy (any grade) | This compound + Atezolizumab (any grade) | This compound + Atezolizumab (Grade ≥3) |
| Increased ALT | Data not specified | 81.8% | 12.1% |
| Increased AST | Data not specified | 72.7% | 9.1% |
| Diarrhea | Data not specified | 57.6% | 3.0% |
| Increased Blood Bilirubin | Data not specified | Not specified | Not specified |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase.[7]
Comparison with Other FGFR Inhibitors in HCC
To provide a broader context, the following table includes available clinical trial data for other FGFR inhibitors that have been investigated in advanced HCC.
| Drug (Target) | Clinical Trial Phase | Treatment Setting | N | ORR | Median PFS | Key Adverse Events |
| Fisogatinib (BLU-554) (FGFR4) | Phase 1 | FGF19-positive | - | 17% | - | Diarrhea, nausea, vomiting (mostly Grade 1/2)[12][13] |
| Roblitinib (FGF401) (FGFR4) | Phase 1/2 | FGFR4/KLB-positive | 86 | 9.3% | 4.1 months | Diarrhea, increased AST/ALT[14][15][16][17] |
| Infigratinib (pan-FGFR) | Preclinical in HCC | - | - | - | - | Not applicable in HCC trials |
Comparison with Standard of Care in Advanced HCC
The following tables provide a comparative overview of the efficacy and safety of this compound (combination therapy) with established first- and second-line treatments for advanced HCC.
First-Line Treatment Comparison
| Treatment | Pivotal Trial | N | ORR | Median PFS | Median OS |
| This compound + Atezolizumab | ABSK-011-201 (Phase 2) | 15 | 50.0% | 7.0 months | Immature |
| Atezolizumab + Bevacizumab | IMbrave150 | 336 | 30% | 6.9 months | 19.2 months |
| Nivolumab + Ipilimumab | CheckMate 9DW | 335 | 36% | - | 23.7 months |
| Sorafenib | SHARP | 299 | 2% | 5.5 months | 10.7 months |
| Lenvatinib | REFLECT | 478 | 24.1% (mRECIST) | 7.4 months | 13.6 months |
Second-Line and Beyond Treatment Comparison
| Treatment | Pivotal Trial | N | ORR | Median PFS | Median OS |
| This compound Monotherapy | ABSK-011-101 (Phase 1) | 38 | 36.8% | 5.5 months | - |
| Regorafenib | RESORCE | 379 | 11% | 3.1 months | 10.6 months |
| Cabozantinib | CELESTIAL | 470 | 4% | 5.2 months | 10.2 months |
| Ramucirumab (AFP ≥400 ng/mL) | REACH-2 | 197 | 5% | 2.8 months | 8.5 months |
| Pembrolizumab | KEYNOTE-240 | 278 | 18.3% | 3.0 months | 13.9 months |
| Nivolumab + Ipilimumab | CheckMate 040 | 50 | 32% | - | 22.8 months |
Safety Profile Comparison of Standard Therapies
| Treatment | Key Grade ≥3 Adverse Events |
| Atezolizumab + Bevacizumab | Hypertension (12%), increased AST (5%), proteinuria (4%)[1][20] |
| Nivolumab + Ipilimumab | Increased AST/ALT, rash, colitis, hepatitis[18][19][21] |
| Sorafenib | Hand-foot skin reaction (10.7%), diarrhea (6.0%), fatigue (3.4%)[22][23][24] |
| Lenvatinib | Hypertension, diarrhea, fatigue, decreased appetite, proteinuria[25][26][27][28][29] |
| Regorafenib | Hypertension, hand-foot skin reaction, fatigue, diarrhea |
| Cabozantinib | Hand-foot skin reaction (17%), hypertension (16%), increased AST (12%), fatigue (10%), diarrhea (10%) |
| Ramucirumab | Hypertension, hyponatremia |
| Pembrolizumab | Immune-related adverse events (e.g., pneumonitis, colitis, hepatitis) |
Experimental Protocols and Methodologies
Patient Population and Trial Design
-
This compound Trials (ABSK-011-101, ABSK-011-201, ABSK-011-205): These trials enrolled patients with advanced or unresectable HCC.[4][6][30] Key inclusion criteria for the FGF19-overexpressing cohorts included an ECOG performance status of 0 or 1 and Child-Pugh class A or B liver function.[6] The registrational study (ABSK-011-205) is a randomized, double-blind, placebo-controlled trial evaluating this compound with Best Supportive Care (BSC) in patients previously treated with ICIs and mTKIs.[30]
Biomarker Assessment: FGF19 Overexpression
FGF19 overexpression is a key biomarker for patient selection in this compound clinical trials. While the specific proprietary methods used in the trials are not fully detailed in the public domain, the scientific literature suggests two primary methods for assessing FGF19 status:
-
Immunohistochemistry (IHC): This method detects the FGF19 protein in tumor tissue. A common positivity cutoff used in similar studies is the staining of ≥1% of tumor cells.[31]
-
Fluorescence In Situ Hybridization (FISH): This technique detects amplification of the FGF19 gene in tumor cells and is considered to have high specificity.[26]
Tumor Response Evaluation
Tumor response in the this compound trials and comparator studies is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) .[2][3][6] For HCC, a modified version, mRECIST , is also frequently used as it accounts for tumor necrosis, which is a common response pattern to targeted therapies in liver cancer.[2][6]
Signaling Pathways and Experimental Workflows
References
- 1. Safety and Efficacy of Atezolizumab and Bevacizumab Combination as a First Line Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banook.com [banook.com]
- 3. RECIST 1.1 versus mRECIST for assessment of tumour response to molecular targeted therapies and disease outcomes in patients with hepatocellular carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of this compound in HCC [prnewswire.com]
- 5. Abbisko Announces Updated this compound Data in HCC: Best Poster of ESMO 2024 [synapse.patsnap.com]
- 6. Tumor response evaluation criteria for HCC (hepatocellular carcinoma) treated using TACE (transcatheter arterial chemoembolization): RECIST (response evaluation criteria in solid tumors) version 1.1 and mRECIST (modified RECIST): JIVROSG-0602 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. 50% ORR: this compound and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 10. Abbisko Therapeutics to Present Updated Results from the Phase 2 Study of this compound in Combination with Atezolizumab for the Treatment of Advanced Hepatocellular Carcinoma at the 2025 ESMO GI Congress [prnewswire.com]
- 11. youtube.com [youtube.com]
- 12. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancerbiomed.org [cancerbiomed.org]
- 15. researchgate.net [researchgate.net]
- 16. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contribution of machine learning to tumor growth inhibition modeling for hepatocellular carcinoma patients under Roblitinib (FGF401) drug treatment. - OAK Open Access Archive [oak.novartis.com]
- 18. onclive.com [onclive.com]
- 19. Efficacy and Safety of Nivolumab Plus Ipilimumab in Patients With Advanced Hepatocellular Carcinoma Previously Treated With Sorafenib: The CheckMate 040 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholars.mssm.edu [scholars.mssm.edu]
- 24. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview of lenvatinib as a targeted therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Early response and safety of lenvatinib for patients with advanced hepatocellular carcinoma in a real‐world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Safety, Prognosis for HCC Patients Receiving Lenvatinib After IO | GI Oncology Now [gioncologynow.com]
- 30. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of this compound for HCC [prnewswire.com]
- 31. cstonepharma.com [cstonepharma.com]
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Disposal Plan for Irpagratinib
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Irpagratinib, a potent FGFR4 inhibitor, must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements and a comprehensive operational and disposal plan.
This compound is an orally active and highly effective FGFR4 antagonist with antitumor activity.[1] As with many potent kinase inhibitors, it is crucial to handle this compound with care to prevent accidental exposure, which could have adverse health effects. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the potential hazards associated with potent kinase inhibitors, the following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.
| Task | Required Personal Protective Equipment |
| Handling Solid this compound (e.g., weighing, preparing solutions) | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. Change gloves immediately if contaminated. - Gown: Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric. - Eye Protection: Chemical splash goggles or a full-face shield. - Respiratory Protection: A NIOSH-certified N95 or higher-level respirator is required to prevent inhalation of airborne particles.[2] |
| Handling Diluted this compound Solutions | - Gloves: One pair of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable laboratory coat or gown. - Eye Protection: Safety glasses with side shields. |
| Administering this compound (in research settings) | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] - Gown: Disposable, solid-front, back-closing chemotherapy gown.[3] - Eye Protection: Chemical splash goggles or a full-face shield.[3] |
| Cleaning Spills of this compound | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Gown: Impervious gown or coveralls. - Eye Protection: Full-face shield. - Respiratory Protection: A NIOSH-certified N95 or higher-level respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step operational plan should be integrated into all experimental protocols involving this compound.
1. Preparation and Designated Area:
-
All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
The work area should be clearly designated as a "Potent Compound Handling Area" with restricted access.
-
Ensure a spill kit and appropriate waste disposal containers are readily accessible before beginning any work.
2. Weighing and Reconstitution:
-
When weighing the powdered form of this compound, use a balance with a draft shield within the containment enclosure.
-
Use a spatula or other dedicated tool to handle the powder; avoid pouring, which can generate dust.
-
When reconstituting the powder, add the solvent slowly to the vial to avoid splashing.
3. Solution Handling:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
Use Luer-Lok syringes and needles or other closed-system transfer devices to minimize the risk of leaks and aerosol generation.[2]
4. Personal Decontamination:
-
After handling this compound, remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. - Follow all institutional and local regulations for hazardous waste disposal. |
| Solutions Containing this compound | - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not pour down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, tubes) | - Dispose of in a designated "sharps" or "hazardous waste" container.[4] - Do not dispose of in regular trash. |
| Contaminated PPE (e.g., gloves, gowns, masks) | - Place in a designated, sealed biohazard bag or hazardous waste container immediately after use.[4] |
Waste Segregation and Collection:
-
All waste generated from handling this compound must be segregated from regular laboratory trash.
-
Use dedicated, clearly labeled waste containers for solid waste, liquid waste, and contaminated sharps.
-
Waste should be collected by the institution's environmental health and safety department for appropriate disposal, which typically involves incineration for potent pharmaceutical compounds.
Diagram: PPE Selection Workflow for this compound Handling
A flowchart for determining the appropriate level of PPE based on the handling task.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
